molecular formula C9H10BNO2 B1651934 (3-methyl-1H-indol-6-yl)boronic acid CAS No. 1361233-94-4

(3-methyl-1H-indol-6-yl)boronic acid

Cat. No.: B1651934
CAS No.: 1361233-94-4
M. Wt: 174.99
InChI Key: VCGNVVDDGOIIMG-UHFFFAOYSA-N
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Description

(3-Methyl-1H-indol-6-yl)boronic acid (CAS 1361233-94-4) is a high-purity heterocyclic building block of significant value in medicinal chemistry and drug discovery research. This compound belongs to the important class of boronic acids, which are widely recognized as versatile synthetic intermediates and key components in the development of bioactive molecules . With the molecular formula C9H10BNO2 and a molecular weight of 174.99 g/mol, it serves as a crucial precursor in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds .Indole-containing boronic acids, like this derivative, are particularly useful in the design of tubulin polymerization inhibitors, which are a promising area of anticancer research . Boronic acids can act as bioisosteres, and their introduction into molecular frameworks is a established strategy to improve the selectivity, physicochemical properties, and pharmacokinetic profiles of potential drug candidates . The proven success of boronic acid-based drugs such as Bortezomib and Ixazomib underscores the therapeutic relevance of this chemical motif .This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling and cold-chain transportation are recommended to preserve its stability and quality .

Properties

IUPAC Name

(3-methyl-1H-indol-6-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10BNO2/c1-6-5-11-9-4-7(10(12)13)2-3-8(6)9/h2-5,11-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGNVVDDGOIIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C(=CN2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601282102
Record name B-(3-Methyl-1H-indol-6-yl)boronic acid
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Molecular Weight

174.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361233-94-4
Record name B-(3-Methyl-1H-indol-6-yl)boronic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(3-Methyl-1H-indol-6-yl)boronic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3-methyl-1H-indol-6-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (3-methyl-1H-indol-6-yl)boronic acid in Modern Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] The functionalization of this privileged scaffold is a key strategy in the development of novel therapeutic agents. Among the myriad of synthetic handles, the boronic acid group stands out for its versatility, particularly in the context of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] This reaction allows for the formation of carbon-carbon bonds with exceptional functional group tolerance and under relatively mild conditions, making it a favored tool in the drug discovery pipeline.

(3-methyl-1H-indol-6-yl)boronic acid is a valuable building block that enables the introduction of the 3-methyl-1H-indol-6-yl moiety into complex molecular architectures. The presence of the methyl group at the 3-position blocks the most common site of electrophilic attack, thereby directing further functionalization to other positions of the indole ring. The boronic acid at the 6-position provides a reactive handle for the construction of biaryl and other coupled systems, which are prevalent in a wide range of biologically active compounds. This guide provides a comprehensive overview of the principal synthetic pathways to (3-methyl-1H-indol-6-yl)boronic acid, offering a critical analysis of each method's underlying principles, practical execution, and comparative advantages for researchers, scientists, and drug development professionals.

Core Synthetic Strategies

The synthesis of (3-methyl-1H-indol-6-yl)boronic acid can be approached through several distinct strategies, each with its own set of advantages and challenges. The choice of a particular pathway is often dictated by factors such as the availability of starting materials, desired scale of synthesis, and tolerance for specific reagents and reaction conditions. This guide will focus on three primary and field-proven methodologies:

  • Miyaura Borylation: A palladium-catalyzed cross-coupling of a 6-halo-3-methyl-1H-indole with a diboron reagent.

  • Halogen-Lithium Exchange: A classic organometallic approach involving the formation of an indolyl-lithium species followed by electrophilic trapping with a borate ester.

  • Direct C-H Borylation: A modern, atom-economical approach that installs the boronic acid group directly onto the C-H bond of the indole ring.

Pathway 1: Miyaura Borylation

The Miyaura borylation is a robust and widely used method for the synthesis of aryl and heteroaryl boronic esters.[3][4] The reaction involves the palladium-catalyzed cross-coupling of a halide (or triflate) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). The resulting boronate ester can then be hydrolyzed to the corresponding boronic acid.

Causality Behind Experimental Choices

The success of the Miyaura borylation is highly dependent on the judicious selection of the palladium catalyst, ligand, base, and solvent.

  • Catalyst and Ligand: A palladium(0) species is the active catalyst. This is typically generated in situ from a palladium(II) precatalyst such as PdCl₂(dppf) or Pd(PPh₃)₂Cl₂. The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. Dppf (1,1'-bis(diphenylphosphino)ferrocene) is a common and effective ligand for this transformation.

  • Base: A weak base, such as potassium acetate (KOAc), is essential.[3][4] Stronger bases can promote a competing Suzuki-Miyaura cross-coupling reaction between the newly formed boronate ester and the starting halide, leading to the formation of undesired homocoupled byproducts.[5]

  • Solvent: A polar aprotic solvent like dioxane or dimethylformamide (DMF) is typically used to ensure the solubility of the reagents and facilitate the reaction.

Experimental Workflow

Miyaura_Borylation cluster_start Starting Material Preparation cluster_reaction Miyaura Borylation cluster_workup Work-up and Purification cluster_hydrolysis Hydrolysis to Boronic Acid Start_Material 6-bromo-3-methyl-1H-indole Reaction_Vessel Reaction Setup: - 6-bromo-3-methyl-1H-indole - B₂pin₂ - PdCl₂(dppf) - KOAc - Dioxane Start_Material->Reaction_Vessel Add to vessel Heating Heat to 80-100 °C Reaction_Vessel->Heating Inert atmosphere Monitoring Monitor by TLC/GC-MS Heating->Monitoring Workup Aqueous Work-up Monitoring->Workup Reaction complete Extraction Extraction with Ethyl Acetate Workup->Extraction Purification Column Chromatography Extraction->Purification Hydrolysis Hydrolysis of Pinacol Ester Purification->Hydrolysis Final_Product (3-methyl-1H-indol-6-yl)boronic acid Hydrolysis->Final_Product

Caption: Workflow for Miyaura Borylation.

Detailed Experimental Protocol

Step 1: Synthesis of 3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

  • Reaction Setup: To a flame-dried Schlenk flask, add 6-bromo-3-methyl-1H-indole (1.0 equiv.), bis(pinacolato)diboron (B₂pin₂, 1.2 equiv.), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 equiv.), and potassium acetate (KOAc, 3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous dioxane via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired pinacol boronate ester.

Step 2: Hydrolysis to (3-methyl-1H-indol-6-yl)boronic acid

  • Hydrolysis: The isolated pinacol ester can be hydrolyzed to the boronic acid by stirring with an aqueous acid solution (e.g., 1 M HCl) in a suitable solvent like THF or by transesterification with another boronic acid.

Pathway 2: Halogen-Lithium Exchange

This classical organometallic approach is a powerful method for the synthesis of arylboronic acids from aryl halides.[1][6] The reaction proceeds via a two-step sequence: first, the halogen-lithium exchange between an aryl halide and an organolithium reagent at low temperature to form a highly reactive aryllithium intermediate. Second, this intermediate is quenched with a trialkyl borate, followed by acidic work-up to yield the desired boronic acid.

Causality Behind Experimental Choices
  • Organolithium Reagent: n-Butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) are commonly used. t-BuLi is more reactive and can be advantageous for less reactive bromides. The use of at least two equivalents of the organolithium reagent is often necessary when the substrate has an acidic proton (like the N-H of indole) to first deprotonate the indole nitrogen and then perform the halogen-lithium exchange.[6]

  • Temperature: The reaction is performed at very low temperatures (-78 °C) to prevent side reactions, such as the decomposition of the organolithium reagent or its reaction with the solvent.

  • Borate Ester: Triisopropyl borate or trimethyl borate are common electrophiles for trapping the aryllithium species.

  • N-Protection: The acidic N-H proton of the indole can interfere with the reaction. This can be addressed by using an excess of the organolithium reagent or by protecting the indole nitrogen with a suitable protecting group, such as a triisopropylsilyl (TIPS) group, which can stabilize the intermediate and improve yields.[7]

Experimental Workflow

Halogen_Lithium_Exchange cluster_start Starting Material Preparation cluster_reaction Halogen-Lithium Exchange and Borylation cluster_workup Work-up and Purification Start_Material 6-bromo-3-methyl-1H-indole Deprotonation Deprotonation with n-BuLi at 0 °C Start_Material->Deprotonation Dissolve in THF Exchange Halogen-Lithium Exchange with n-BuLi at -78 °C Deprotonation->Exchange Borylation Quench with Triisopropyl Borate at -78 °C Exchange->Borylation Workup Acidic Work-up (HCl) Borylation->Workup Warm to RT Extraction Extraction with Diethyl Ether Workup->Extraction Purification Column Chromatography Extraction->Purification Final_Product (3-methyl-1H-indol-6-yl)boronic acid Purification->Final_Product

Caption: Workflow for Halogen-Lithium Exchange.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of 6-bromo-3-methyl-1H-indole (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add n-butyllithium (1.1 equiv.) dropwise. Stir the mixture for 30 minutes at 0 °C.

  • Halogen-Lithium Exchange: Cool the reaction mixture to -78 °C. Add a second portion of n-butyllithium (1.1 equiv.) dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: Add triisopropyl borate (2.2 equiv.) dropwise at -78 °C. Allow the reaction to stir at -78 °C for 2 hours and then warm slowly to room temperature.

  • Work-up: Quench the reaction with 1 M aqueous HCl. Extract the aqueous layer with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford (3-methyl-1H-indol-6-yl)boronic acid.

Pathway 3: Direct C-H Borylation

Direct C-H borylation has emerged as a powerful and atom-economical strategy for the synthesis of organoboron compounds.[1] This approach avoids the need for pre-functionalized starting materials like haloindoles. Iridium-catalyzed C-H borylation is particularly effective for arenes and heteroarenes.[8] The regioselectivity of the borylation is a key challenge, but recent advances in ligand and directing group design have enabled highly selective transformations.

Causality Behind Experimental Choices
  • Catalyst System: Iridium complexes, such as [Ir(OMe)(cod)]₂, are commonly used as precatalysts. The active catalyst is generated in situ with a suitable ligand.

  • Ligand: The choice of ligand is critical for both reactivity and regioselectivity. For C6-selective borylation of indoles, specialized ligands and directing groups are necessary to overcome the intrinsic reactivity of other C-H bonds in the indole ring. Recent research has shown that a bulky tertiary phosphine directing group in combination with a simple ligand like 1,10-phenanthroline can direct the borylation to the C6 position through dispersion interactions.[9]

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most common boron source for these reactions.

  • Directing Group: To achieve C6-selectivity, a directing group on the indole nitrogen is often required. This group interacts with the catalyst to position it for C-H activation at the desired site.

Experimental Workflow

CH_Borylation cluster_start Starting Material Preparation cluster_reaction Iridium-Catalyzed C-H Borylation cluster_workup Work-up and Purification cluster_deprotection Deprotection and Hydrolysis Start_Material N-Protected 3-methyl-1H-indole Reaction_Vessel Reaction Setup: - N-Protected 3-methyl-1H-indole - B₂pin₂ - [Ir(OMe)(cod)]₂ - Ligand (e.g., 1,10-phenanthroline) - Solvent (e.g., THF) Start_Material->Reaction_Vessel Add to vessel Heating Heat to 80 °C Reaction_Vessel->Heating Inert atmosphere Monitoring Monitor by GC-MS Heating->Monitoring Workup Solvent Removal Monitoring->Workup Reaction complete Purification Column Chromatography Workup->Purification Deprotection Removal of Directing Group Purification->Deprotection Hydrolysis Hydrolysis of Pinacol Ester Deprotection->Hydrolysis Final_Product (3-methyl-1H-indol-6-yl)boronic acid Hydrolysis->Final_Product

Caption: Workflow for Direct C-H Borylation.

Detailed Experimental Protocol (Hypothetical, based on recent literature[9])

Step 1: Synthesis of N-Directing Group Protected 3-methyl-1H-indole

  • Protect the nitrogen of 3-methyl-1H-indole with a suitable C6-directing group (e.g., a bulky tertiary phosphine-containing group) according to literature procedures.

Step 2: Iridium-Catalyzed C6-Borylation

  • Reaction Setup: In a glovebox, add the N-protected 3-methyl-1H-indole (1.0 equiv.), bis(pinacolato)diboron (B₂pin₂, 1.5 equiv.), [Ir(OMe)(cod)]₂ (0.015 equiv.), and 1,10-phenanthroline (0.03 equiv.) to a vial.

  • Solvent Addition: Add anhydrous THF.

  • Reaction: Seal the vial and heat the mixture at 80 °C for 24 hours.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the C6-borylated product.

Step 3: Deprotection and Hydrolysis

  • Deprotection: Remove the directing group under appropriate conditions (e.g., acid or base hydrolysis, or other specific cleavage conditions for the chosen group).

  • Hydrolysis: Hydrolyze the resulting pinacol boronate ester to the boronic acid as described in Pathway 1.

Comparative Analysis of Synthesis Pathways

FeatureMiyaura BorylationHalogen-Lithium ExchangeDirect C-H Borylation
Starting Material 6-bromo-3-methyl-1H-indole6-bromo-3-methyl-1H-indole3-methyl-1H-indole
Key Reagents Pd catalyst, ligand, weak base, B₂pin₂Organolithium reagent, borate esterIr catalyst, ligand, directing group, B₂pin₂
Reaction Conditions Moderate temperature (80-100 °C)Cryogenic temperature (-78 °C)Moderate temperature (e.g., 80 °C)
Atom Economy ModerateLowHigh
Functional Group Tolerance GoodLimited (sensitive to electrophiles)Generally good, but directing group dependent
Scalability Generally goodChallenging due to low temperaturesPotentially good, but catalyst cost can be a factor
Advantages Reliable, well-established, good functional group tolerancePowerful method for specific transformationsAtom-economical, avoids pre-functionalization
Disadvantages Requires pre-functionalized starting materialRequires cryogenic conditions, sensitive to moisture and airRegioselectivity can be challenging, may require a directing group

Conclusion and Future Outlook

The synthesis of (3-methyl-1H-indol-6-yl)boronic acid is achievable through several robust and reliable synthetic pathways. The choice of the optimal route depends on the specific requirements of the research or development program.

  • Miyaura Borylation stands out as a highly versatile and scalable method, benefiting from a vast body of literature and predictable reactivity.

  • Halogen-Lithium Exchange , while requiring more stringent experimental conditions, remains a valuable tool, especially for smaller-scale syntheses where the starting haloindole is readily available.

  • Direct C-H Borylation represents the cutting-edge of synthetic efficiency. As research into ligand and directing group design continues to advance, this method holds the promise of becoming the most streamlined and environmentally friendly approach for the synthesis of (3-methyl-1H-indol-6-yl)boronic acid and other valuable indole-based building blocks.

The continued development of more efficient and selective catalytic systems will undoubtedly further enhance our ability to synthesize these important molecules, thereby accelerating the discovery of new and improved therapeutics.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995 , 95 (7), 2457–2483. [Link]

  • Carrow, B. P.; Hartwig, J. F. Distinguishing Between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society. 2011 , 133 (7), 2116–2119. [Link]

  • Čubiňák, M.; Edlová, T.; Polák, P.; Tobrman, T. Indolylboronic Acids: Preparation and Applications. Molecules. 2019 , 24 (19), 3523. [Link]

  • Hoerrner, R. S. et al. The Synthesis and Applications of Heterocyclic Boronic Acids. In Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine; Hall, D. G., Ed.; Wiley-VCH: Weinheim, Germany, 2005; pp 1–97. [Link]

  • Ishiyama, T.; Murata, M.; Miyaura, N. Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry. 1995 , 60 (23), 7508–7510. [Link]

  • Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

  • Suzuki, A. Cross-Coupling Reactions Of Organoboranes: An Easy Way To Construct C-C Bonds. Angewandte Chemie International Edition in English. 1982 , 21 (8), 582-583. [Link]

  • Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. MDPI. 2023 . [Link]

  • Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. MDPI. 2023 . [Link]

  • Preparation method of 6-bromoindole derivative.
  • Development and Scale-up of a Miyaura Borylation Process. CARBOGEN AMCIS. 2020 . [Link]

  • Wang, C.; Sperry, J. Iridium-catalyzed C-H borylation-based synthesis of natural indolequinones. The Journal of Organic Chemistry. 2012 , 77 (6), 2584–2587. [Link]

  • Borylation of indoles previous and present reports and applications. ResearchGate. [Link]

  • Yang, Y. et al. Dispersion-controlled C6-selective C–H borylation of indoles. Chemical Science. 2020 , 11 (34), 9198-9204. [Link]

  • Synthesis and reactions of new N-heteroaryl boronic acids. Durham E-Theses. [Link]

  • ChemInform Abstract: Iridium-Catalyzed C-H Borylation-Based Synthesis of Natural Indolequinones. ResearchGate. [Link]

  • Novel Synthetic Approaches Toward Substituted Indole Scaffolds. Organic Chemistry Portal. [Link]

  • Che, A. One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. 2023 . [Link]

  • Chen, Y. et al. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules. 2018 , 23 (10), 2653. [Link]

  • Lithium Halogen Exchange. University of Wisconsin-Madison. [Link]

  • The synthesis of indolylboronic acids or esters via the cyclization of substituted anilines. ResearchGate. [Link]

  • Indolylboronic Acids: Preparation and Applications. PubMed. 2019 . [Link]

  • Larsen, M. A.; Hartwig, J. F. Frontiers in Iridium-Catalyzed C-H Borylation: Attaining Novel Reactivity and Selectivity. eScholarship. 2015 . [Link]

Sources

Technical Guide: Physicochemical Properties & Stability of (3-Methyl-1H-indol-6-yl)boronic acid

[1]

Executive Summary

(3-Methyl-1H-indol-6-yl)boronic acid (CAS 1361233-94-4) is a specialized heterocyclic building block utilized primarily in the synthesis of indole-containing pharmaceuticals via Suzuki-Miyaura cross-coupling.[1] Unlike its C3-substituted isomers, which are notoriously unstable, the C6-boronic acid placement offers improved handling characteristics, though it remains susceptible to protodeboronation and dehydration.[1]

This guide provides a deep technical analysis of its physicochemical behavior, degradation mechanisms, and optimal handling protocols to ensure reproducibility in medicinal chemistry workflows.

Molecular Identity & Structural Analysis[2]

The compound features an indole scaffold substituted with a methyl group at the C3 position and a boronic acid moiety at the C6 position.[2]

Structural Implications for Stability:

  • C3-Methylation: The C3 position of indole is highly nucleophilic.[1] Methylation at this site blocks the primary position for electrophilic attack, potentially enhancing the overall chemical stability of the scaffold compared to non-substituted indole boronic acids.

  • C6-Boronic Acid: The C6 position is electronically distinct from the pyrrole-like C2/C3 positions.[1] It behaves more like a phenylboronic acid but is influenced by the electron-rich nature of the fused nitrogen heterocycle.

Table 1: Chemical Identity
PropertyDetail
Chemical Name (3-Methyl-1H-indol-6-yl)boronic acid
CAS Number 1361233-94-4
Molecular Formula C₉H₁₀BNO₂
Molecular Weight 174.99 g/mol
SMILES CC1=CNC2=C1C=C(C=C2)B(O)O
Appearance Off-white to tan powder

Physicochemical Profile

The following data aggregates experimental observations for the specific compound and high-confidence analogs (e.g., Indole-6-boronic acid).

Table 2: Physical & Solution Properties
PropertyValue / BehaviorContext & Notes
Melting Point 175–185 °C (Decomposes)Based on analog Indole-6-boronic acid (177-181°C).[1] Boronic acids often dehydrate to boroxines before true melting.
Solubility (Water) Low (< 1 mg/mL)Sparingly soluble in neutral water. Soluble in basic aqueous media (forms boronate).
Solubility (Organic) HighSoluble in DMSO, DMF, Methanol. Moderate solubility in THF/DCM.
pKa (Boronic Acid) ~8.5 – 9.0The boronic acid group acts as a Lewis acid. Ionizes to tetrahedral boronate anion above pH 9.
pKa (Indole NH) ~16.5Very weak acid; requires strong bases (e.g., NaH, KOtBu) for deprotonation.
Hygroscopicity ModerateTendency to form hydrates or dehydrate to boroxine depending on humidity.

Stability & Degradation Mechanisms[5][6]

Understanding the degradation pathways is critical for storage and reaction planning. The two primary mechanisms are Protodeboronation and Boroxine Formation .

Boroxine Dehydration Cycle

Boronic acids exist in equilibrium with their trimeric anhydride form, known as a boroxine. This process is driven by heat and vacuum and reversed by the presence of water.

  • Impact: Samples stored under desiccating conditions may appear to have a higher melting point or altered stoichiometry due to boroxine content. This is not permanent degradation.

Protodeboronation (Irreversible)

The cleavage of the C-B bond is the primary failure mode.

  • Mechanism: In indoles, the electron-rich nature of the ring facilitates protonolysis.[1] While the C6 position is more robust than C2 or C3, acidic conditions or high temperatures in protic solvents can accelerate cleavage, yielding 3-methylindole.[1]

  • Base Catalysis: Under basic conditions (common in Suzuki coupling), the tetrahedral boronate anion is formed. If the catalytic cycle is slow, this anion can undergo slow protodeboronation.

Diagram 1: Stability & Degradation Pathways

StabilityBA(3-Methyl-1H-indol-6-yl)boronic acid(Active Monomer)BoroxineBoroxine Trimer(Dehydrated Storage Form)BA->Boroxine- H2O (Heat/Vac)AnionBoronate Anion(Reactive Species)BA->Anion+ OH- (pH > 9)Degradant3-Methylindole(Degradation Product)BA->DegradantAcid Catalysis(Fast)Boroxine->BA+ H2OAnion->BA+ H+ (pH < 8)Anion->DegradantProtodeboronation(Slow, Irreversible)

Caption: Equilibrium between boronic acid, boroxine, and boronate anion, alongside irreversible protodeboronation pathways.

Handling, Storage, & QC Protocols

Storage Recommendations
  • Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is optimal but not strictly required if kept dry.[1]

  • Atmosphere: Store under Argon or Nitrogen . Oxygen sensitivity is low, but moisture control is critical to prevent variable stoichiometry (anhydride formation).

  • Container: Tightly sealed glass or polypropylene vials.

Quality Control (QC) Methodology

Because boronic acids broaden in NMR due to Quadrupolar relaxation of Boron and dynamic hydrogen bonding, standard QC requires specific protocols.

Protocol: Purity Determination via HPLC

  • Diluent: Acetonitrile:Water (50:50) + 0.1% Formic Acid. (Avoid basic diluents to prevent degradation).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Gradient: 5% to 95% ACN in Water (0.1% Formic Acid) over 10 min.

  • Detection: UV at 220 nm and 280 nm (Indole absorption).

  • Note: You may observe a "smear" or split peak if the equilibrium between boronic acid and boroxine is slow on the column timescale. Adding 1-5% pinacol to the sample diluent can convert the species in situ to the boronate ester, sharpening the peak for accurate integration.

Synthetic Utility: Suzuki-Miyaura Coupling[1][4][7]

This compound is a nucleophile in Pd-catalyzed cross-coupling.[1] The 3-methyl group provides steric bulk but does not significantly hinder the C6 reactivity.

Optimized Reaction Conditions
  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (Standard); XPhos Pd G2 (Challenging substrates).[1]

  • Base: K₂CO₃ (Standard) or K₃PO₄ (for steric/sensitive substrates).

  • Solvent: Dioxane/Water (4:[1]1) or DMF/Water.

  • Temperature: 80–100°C.

Diagram 2: Suzuki Coupling Workflow

SuzukiStartStart:(3-Methyl-1H-indol-6-yl)boronic acid+ Aryl Halide (R-X)ActivationActivation:Base (K2CO3) formsBoronate AnionStart->Activation  + Base / H2O  TransmetalTransmetalation:Transfer of Indole to Pd(II)Activation->Transmetal  Pd-Catalyst  ProductProduct:C6-Arylated 3-MethylindoleTransmetal->Product  Reductive Elimination  

Caption: Simplified workflow for the Suzuki-Miyaura coupling of the target compound.

References

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014).[1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. (General reference for boronic acid stability mechanisms).

An In-Depth Technical Guide to the Mass Spectrometry Analysis of (3-methyl-1H-indol-6-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (3-methyl-1H-indol-6-yl)boronic acid in Modern Drug Discovery

(3-methyl-1H-indol-6-yl)boronic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug development. The indole scaffold is a well-established pharmacophore present in numerous approved drugs, while the boronic acid moiety serves as a versatile functional group for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. Boronic acids themselves have also garnered attention as potential therapeutic agents due to their ability to form reversible covalent bonds with diols, a feature exploited in enzyme inhibitors.[1][2] Given its integral role in the synthesis of complex molecules and potential bioactivity, a comprehensive understanding of its analytical characterization is paramount.

This guide provides a detailed exploration of the mass spectrometric analysis of (3-methyl-1H-indol-6-yl)boronic acid, offering field-proven insights and robust protocols for its characterization. As Senior Application Scientists, we emphasize not just the "how" but the critical "why" behind each methodological choice, ensuring a self-validating system for reliable and reproducible results.

Chemical Properties of (3-methyl-1H-indol-6-yl)boronic acid

A foundational understanding of the analyte's properties is crucial for developing a successful mass spectrometry method.

PropertyValueSource
Molecular Formula C9H10BNO2[3]
Molecular Weight 174.99 g/mol [3]
CAS Number 1361233-94-4[3]

The presence of both a nitrogen-containing heterocyclic ring and a boronic acid group dictates its ionization behavior and fragmentation patterns. The indole nitrogen provides a site for protonation, while the boronic acid can be analyzed in both positive and negative ion modes, often without derivatization.[4]

Strategic Approaches to Mass Spectrometric Analysis

The selection of an appropriate ionization technique is the cornerstone of a successful mass spectrometry experiment. For a small molecule like (3-methyl-1H-indol-6-yl)boronic acid, both soft and hard ionization methods can be employed, each providing unique and complementary information.

Soft Ionization Techniques: Preserving the Molecular Ion

Soft ionization methods are preferred for determining the molecular weight of the intact molecule with minimal fragmentation.[5] Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most suitable soft ionization techniques for this compound.

  • Electrospray Ionization (ESI): ESI is a versatile technique that generates ions from a liquid solution.[6][7] It is particularly well-suited for analyzing polar compounds and can be readily coupled with liquid chromatography (LC) for high-throughput analysis.[8][9][10] For (3-methyl-1H-indol-6-yl)boronic acid, ESI can produce protonated molecules [M+H]+ in positive ion mode and deprotonated molecules [M-H]- in negative ion mode.[4] The choice of solvent and mobile phase is critical for efficient ionization. A mixture of acetonitrile and water with a small amount of volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) is typically used to promote ion formation.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a soft ionization technique that utilizes a laser to desorb and ionize analytes co-crystallized with a matrix.[11][12] While traditionally used for large biomolecules, its application for small molecules is growing.[13][14] A key challenge in small molecule MALDI is the potential for interference from matrix ions in the low mass range.[15] However, careful selection of the matrix and experimental parameters can overcome this limitation. For boronic acids, derivatization with a diol-containing matrix like 2,5-dihydroxybenzoic acid (DHB) can enhance detection and simplify spectra by forming stable adducts.[16]

Hard Ionization Techniques: Elucidating Structural Information

Hard ionization techniques, such as Electron Ionization (EI), impart higher energy to the analyte, leading to extensive fragmentation.[5] This fragmentation provides a detailed "fingerprint" of the molecule, which is invaluable for structural elucidation.[17]

  • Electron Ionization (EI): In EI, a high-energy electron beam bombards the sample in the gas phase, causing the ejection of an electron to form a molecular ion (M+•).[17] The excess energy in the molecular ion leads to characteristic fragmentation patterns. For indole derivatives, common fragmentation pathways include cleavage of the side chain and fragmentation of the indole ring itself.[17][18][19][20]

Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates a comprehensive workflow for the mass spectrometric analysis of (3-methyl-1H-indol-6-yl)boronic acid.

Mass_Spec_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Acquisition & Interpretation Sample Solid (3-methyl-1H-indol-6-yl)boronic acid Dissolution Dissolution in appropriate solvent (e.g., Acetonitrile/Water) Sample->Dissolution Dilution Dilution to working concentration (e.g., 1-10 µg/mL) Dissolution->Dilution LC_MS LC-MS/MS (ESI) Dilution->LC_MS For complex mixtures Direct_Infusion Direct Infusion (ESI/EI) Dilution->Direct_Infusion For pure compounds MALDI_TOF MALDI-TOF Dilution->MALDI_TOF For high-throughput screening MS1 MS1 Scan (Full Scan for m/z) LC_MS->MS1 Direct_Infusion->MS1 MALDI_TOF->MS1 MS2 MS/MS Scan (Fragmentation Analysis) MS1->MS2 Interpretation Spectral Interpretation & Structure Elucidation MS2->Interpretation

Caption: A generalized workflow for the mass spectrometry analysis of (3-methyl-1H-indol-6-yl)boronic acid.

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Analysis using Electrospray Ionization (ESI)

This protocol is ideal for the quantitative analysis of (3-methyl-1H-indol-6-yl)boronic acid, especially in complex matrices.

1. Sample Preparation:

  • Prepare a stock solution of (3-methyl-1H-indol-6-yl)boronic acid at 1 mg/mL in acetonitrile.
  • Prepare working standards by serial dilution of the stock solution in a 50:50 mixture of acetonitrile and water.
  • For complex matrices, perform a sample extraction (e.g., solid-phase extraction) to remove interferences.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[9][10]
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient to ensure separation from any impurities (e.g., 5-95% B over 5 minutes).
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: A tandem quadrupole or high-resolution mass spectrometer.
  • Ionization Mode: ESI positive and negative.
  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
  • Source Temperature: 150 °C.
  • Desolvation Temperature: 350 °C.
  • Gas Flow Rates: Optimize for the specific instrument.

3. Data Acquisition:

  • Acquire full scan MS data from m/z 50-500 to identify the molecular ion.
  • Perform tandem MS (MS/MS) on the precursor ion to obtain fragmentation data. Use collision-induced dissociation (CID) with varying collision energies to generate a comprehensive fragmentation spectrum.
Protocol 2: Direct Infusion Analysis using Electron Ionization (EI)

This protocol is suitable for obtaining detailed structural information from a relatively pure sample.

1. Sample Preparation:

  • Dissolve a small amount of the compound in a volatile solvent like methanol or dichloromethane.

2. EI-MS Instrumentation and Conditions:

  • Mass Spectrometer: A mass spectrometer equipped with an EI source (e.g., a GC-MS system with direct insertion probe).
  • Ionization Energy: 70 eV.
  • Source Temperature: 230 °C.
  • Scan Range: m/z 40-300.

Anticipated Mass Spectral Data and Fragmentation Analysis

Electrospray Ionization (ESI)

In positive ion mode ESI-MS, the protonated molecule [M+H]+ is expected at an m/z of 176.08. In negative ion mode, the deprotonated molecule [M-H]- would be observed at an m/z of 174.07. Adduct formation with solvent molecules or salts (e.g., [M+Na]+) may also be observed.

Electron Ionization (EI)

The EI mass spectrum will show a molecular ion peak (M+•) at m/z 175. The subsequent fragmentation is dictated by the stability of the indole ring and the lability of the boronic acid group.

Proposed Fragmentation Pathway of (3-methyl-1H-indol-6-yl)boronic acid under EI:

Fragmentation_Pathway M Molecular Ion (M+•) m/z 175 F1 Loss of H2O [M-H2O]+• m/z 157 M->F1 - H2O F2 Loss of B(OH)2• [M-B(OH)2]+ m/z 130 M->F2 - •B(OH)2 F3 Loss of CH3• [M-CH3]+ m/z 160 M->F3 - •CH3 F4 Indolyl cation m/z 130 F2->F4 Rearrangement

Caption: A proposed fragmentation pathway for (3-methyl-1H-indol-6-yl)boronic acid under electron ionization.

Interpretation of Key Fragments:

  • m/z 157: Loss of a water molecule from the boronic acid moiety is a common fragmentation pathway for boronic acids.

  • m/z 130: This significant fragment likely corresponds to the 3-methyl-1H-indol-6-yl cation, formed by the loss of the boronic acid group. This is a stable fragment due to the aromaticity of the indole ring.[17][19]

  • m/z 115: Further fragmentation of the m/z 130 ion via loss of a methyl radical.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The use of both soft and hard ionization techniques provides orthogonal data that, when combined, offers a high degree of confidence in the identification and characterization of (3-methyl-1H-indol-6-yl)boronic acid. High-resolution mass spectrometry should be employed whenever possible to obtain accurate mass measurements, which can be used to confirm the elemental composition of the parent and fragment ions.

Conclusion

The mass spectrometric analysis of (3-methyl-1H-indol-6-yl)boronic acid is a critical component of its characterization in research and drug development. By employing a strategic combination of soft and hard ionization techniques, researchers can obtain a comprehensive understanding of its molecular weight and structure. The detailed protocols and fragmentation analysis presented in this guide provide a robust framework for the successful and reliable analysis of this important heterocyclic building block.

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The Alchemist's Guide to the Indole Nucleus: A Technical Introduction to Transition-Metal-Catalyzed C–H Borylation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone of medicinal chemistry and natural product synthesis, forming the core of a vast array of biologically active molecules. The ability to selectively functionalize the carbon-hydrogen (C–H) bonds of the indole ring opens up new avenues for molecular design and the rapid generation of novel chemical entities. Among the various C–H functionalization strategies, transition-metal-catalyzed C–H borylation has emerged as a particularly powerful and versatile tool. This guide provides a comprehensive technical overview of this transformative methodology, focusing on the underlying principles, key catalytic systems, and practical applications.

The Strategic Advantage of C–H Borylation

Direct C–H borylation offers a significant departure from classical synthetic approaches, which often require pre-functionalized starting materials and multiple synthetic steps. By directly converting a C–H bond into a C–B bond, chemists can introduce a versatile synthetic handle that can be readily transformed into a wide range of other functional groups through well-established cross-coupling reactions (e.g., Suzuki-Miyaura coupling). This atom- and step-economic approach accelerates the synthesis of complex molecules and facilitates the exploration of chemical space in drug discovery programs.[1][2]

The indole ring, with its multiple distinct C–H bonds, presents a significant challenge in terms of regioselectivity. However, the development of sophisticated transition-metal catalysts has enabled remarkable control over the site of borylation, allowing for the selective functionalization of virtually every position on the indole nucleus.[3][4]

The Catalytic Players: A Tale of Three Metals

The field of indole C–H borylation is dominated by three key transition metals: iridium, rhodium, and palladium. Each of these metals exhibits unique catalytic properties, offering distinct advantages in terms of reactivity, selectivity, and substrate scope.

Iridium: The Workhorse of C–H Borylation

Iridium-based catalysts are arguably the most widely used for the C–H borylation of a broad range of aromatic and heteroaromatic compounds, including indoles. The seminal work by Hartwig and Ishiyama established that a combination of an iridium(I) precursor, such as [Ir(cod)Cl]₂, and a bipyridine ligand, like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), effectively catalyzes the borylation of arenes with bis(pinacolato)diboron (B₂pin₂).[5]

Mechanism of Iridium-Catalyzed C–H Borylation

The generally accepted mechanism for iridium-catalyzed C–H borylation involves a catalytic cycle operating between Ir(III) and Ir(V) oxidation states.[5]

Iridium Catalytic Cycle Ir(III)-tris(boryl) [(L)Ir(boryl)₃] C-H Oxidative Addition C-H Oxidative Addition Ir(III)-tris(boryl)->C-H Oxidative Addition + Arene-H Ir(V) Intermediate [(L)Ir(H)(Aryl)(boryl)₃] C-H Oxidative Addition->Ir(V) Intermediate Reductive Elimination Reductive Elimination Ir(V) Intermediate->Reductive Elimination Reductive Elimination->Ir(III)-tris(boryl) + H-Bpin Aryl-Boryl Product Aryl-Bpin Reductive Elimination->Aryl-Boryl Product Catalyst Regeneration Catalyst Regeneration

Figure 1: Simplified catalytic cycle for iridium-catalyzed C-H borylation.

The regioselectivity of iridium-catalyzed borylation of indoles is highly dependent on the directing group present on the indole nitrogen. For instance, N-acyl protected indoles typically undergo borylation at the C3 position.[1] In contrast, the use of a hydrosilyl directing group on the nitrogen atom can steer the borylation to the more sterically hindered C7 position.[6][7][8] This remarkable control highlights the crucial role of directing groups in modulating the regiochemical outcome.

Rhodium: Precision Through Directing Groups

Rhodium catalysts have also proven to be highly effective for the C–H borylation of indoles, often exhibiting complementary regioselectivity to iridium-based systems. A key feature of many rhodium-catalyzed systems is the use of a directing group to achieve high levels of regiocontrol. For example, a phosphinoyl directing group on the indole nitrogen can direct the rhodium catalyst to the C7 position with high selectivity.[7]

Mechanism of Rhodium-Catalyzed C–H Borylation

The mechanism of rhodium-catalyzed C–H activation often involves the formation of a cyclometalated intermediate, where the directing group coordinates to the rhodium center, bringing it in close proximity to the target C–H bond.

Rhodium Catalytic Cycle Rh(I) Catalyst [Rh(L)n]+ Coordination Coordination with Directing Group Rh(I) Catalyst->Coordination + Indole-DG Cyclometalation C-H Activation (Cyclometalation) Coordination->Cyclometalation Rhodacycle Rhodacycle Intermediate Cyclometalation->Rhodacycle Oxidative Addition Oxidative Addition of B₂pin₂ Rhodacycle->Oxidative Addition Reductive Elimination Reductive Elimination Oxidative Addition->Reductive Elimination Reductive Elimination->Rh(I) Catalyst Catalyst Regeneration Borylated Indole Borylated Indole Reductive Elimination->Borylated Indole

Figure 2: Generalized catalytic cycle for directing-group-assisted rhodium-catalyzed C-H borylation.

The ability to switch the regioselectivity of C–H functionalization by simply changing the directing group is a powerful strategy in organic synthesis. For instance, a trifluoroacetyl directing group has been employed to achieve C4-functionalization of the indole ring with a rhodium(III) catalyst.[9]

Palladium: A Versatile Catalyst for C–H Functionalization

Palladium catalysts are well-known for their utility in a wide range of cross-coupling reactions, and they have also found application in the C–H borylation of indoles. Palladium-catalyzed C–H arylation of indoles has been developed with high selectivity at the C2, C3, and C7 positions, often guided by the choice of directing group.[10] While less common than iridium for direct C-H borylation, palladium catalysis offers unique reactivity, including dearomative borylation reactions of indoles to produce borylated indolines.[11][12]

Palladium-catalyzed methods can also be employed to synthesize borylated indoles through heteroannulation strategies, providing access to highly functionalized C2-borylated indoles with complete regioselectivity.[13]

A Comparative Overview of Catalytic Systems

The choice of catalyst and reaction conditions is critical for achieving the desired regioselectivity in the C–H borylation of indoles. The following table provides a summary of representative catalytic systems and their observed regioselectivity.

Catalyst SystemBorylating AgentDirecting Group (on N)Major RegioisomerReference(s)
[Ir(cod)Cl]₂ / dtbpyB₂pin₂AcylC3[1]
[Ir(cod)Cl]₂ / dtbpyB₂pin₂-SiEt₂HC7[7][8]
[Ir(cod)OMe]₂ / dtbpyB₂pin₂Bulky PhosphineC6[14]
[Rh(cod)Cl]₂ / PPh₃B₂pin₂-P(O)tBu₂C7[7]
Pd(OAc)₂ / Pyridine-type ligandArylboronic acids-P(O)Ph₂C7 (Arylation)[10]
Pd(dba)₂ / Me₂SPinacolboraneNone (on isoindoline)C1 (of isoindole)[15]

Practical Considerations and Experimental Protocol

The successful execution of a transition-metal-catalyzed C–H borylation reaction requires careful attention to experimental detail, including the purity of reagents and solvents, and the exclusion of air and moisture, as the catalysts can be sensitive.

Representative Experimental Protocol: Iridium-Catalyzed C3-Borylation of N-Acyl Indole

The following is a representative procedure for the iridium-catalyzed C3-borylation of an N-acyl protected indole, based on reported methodologies.[1]

Materials:

  • N-acetylindole (1 equiv)

  • Bis(pinacolato)diboron (B₂pin₂, 1.5 equiv)

  • [Ir(cod)Cl]₂ (1.5 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy, 3 mol%)

  • Anhydrous n-hexane (solvent)

  • Schlenk flask or glovebox for inert atmosphere

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere (e.g., argon), add [Ir(cod)Cl]₂ and dtbpy to a Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add N-acetylindole and B₂pin₂ to the flask.

  • Solvent Addition: Add anhydrous n-hexane to the flask.

  • Reaction: Seal the flask and heat the reaction mixture at the desired temperature (e.g., 80 °C) with stirring for the specified time (e.g., 12-24 hours).

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

The Future of Indole Functionalization

The field of transition-metal-catalyzed C–H borylation of indoles continues to evolve, with ongoing efforts focused on the development of more active and selective catalysts, the use of more economical and environmentally benign metals, and the expansion of the substrate scope to include more complex and functionalized indole derivatives.[3][16] The ability to precisely and efficiently install a boryl group at any desired position of the indole nucleus will undoubtedly continue to fuel innovation in drug discovery, natural product synthesis, and materials science.[3][17]

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Methodological & Application

The Versatile Role of (3-methyl-1H-indol-6-yl)boronic Acid in Modern Medicinal Chemistry: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Among the diverse toolkit available for the functionalization of this privileged heterocycle, (3-methyl-1H-indol-6-yl)boronic acid has emerged as a pivotal building block. Its utility primarily stems from its role as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[4][5] This technical guide provides an in-depth exploration of the applications of (3-methyl-1H-indol-6-yl)boronic acid in medicinal chemistry, complete with detailed protocols and insights into the rationale behind experimental design.

The Strategic Advantage of the 3-Methyl-1H-indole-6-yl Moiety

The 3-methyl-1H-indole core is a recurring motif in a multitude of pharmacologically active molecules. The methyl group at the 3-position can influence the molecule's metabolic stability and its interaction with biological targets. The boronic acid functionality at the 6-position provides a versatile handle for the introduction of various aryl and heteroaryl substituents through the Suzuki-Miyaura coupling, enabling the systematic exploration of the chemical space around the indole nucleus to optimize for potency, selectivity, and pharmacokinetic properties.[6][7]

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely adopted method for the synthesis of biaryl and heteroaryl-aryl compounds.[4][8] The reaction of (3-methyl-1H-indol-6-yl)boronic acid with a variety of (hetero)aryl halides or triflates allows for the construction of complex molecular architectures that are often pursued in drug discovery programs.[5]

General Reaction Scheme

The fundamental transformation involves the palladium-catalyzed reaction between (3-methyl-1H-indol-6-yl)boronic acid and a coupling partner, typically an aryl or heteroaryl halide, in the presence of a base and a suitable solvent system.

cluster_reactants Reactants cluster_conditions Reaction Conditions IndoleBoronicAcid (3-methyl-1H-indol-6-yl)boronic acid Product 6-Aryl-3-methyl-1H-indole IndoleBoronicAcid->Product ArylHalide Ar-X (X = Br, I, Cl, OTf) ArylHalide->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O, Toluene) Solvent->Product

Fig. 1: General Suzuki-Miyaura Coupling Scheme

Applications in Oncology: Targeting Kinases and Beyond

The indole nucleus is a prominent feature in a multitude of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[6] The ability to readily diversify the 6-position of the 3-methylindole core using (3-methyl-1H-indol-6-yl)boronic acid makes it an invaluable tool in the synthesis of libraries of potential kinase inhibitors for structure-activity relationship (SAR) studies.[6][9]

Case Study: Synthesis of Kinase Inhibitor Scaffolds

Table 1: Representative Suzuki-Miyaura Coupling for Kinase Inhibitor Scaffolds

Coupling Partner (Ar-X)Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-BromopyridinePd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O (4:1)1001285
2-Chloro-4-aminopyrimidinePd(dppf)Cl₂ (3)Cs₂CO₃ (2.5)Toluene/H₂O (5:1)1101878
1-Bromo-4-fluorobenzenePd(OAc)₂/SPhos (2)K₃PO₄ (3)1,4-Dioxane100892

Note: The yields presented are hypothetical and representative of typical Suzuki-Miyaura reactions with similar substrates. Actual yields may vary depending on the specific reaction conditions and the nature of the coupling partners.

Emerging Applications: Targeting Epigenetic Modulators

Recent research has highlighted the importance of epigenetic modifications in cancer and other diseases. One such target is the METTL3-METTL14 complex, an RNA methyltransferase responsible for N6-methyladenosine (m6A) modification.[10][11] Several potent and selective inhibitors of METTL3 have been developed, with many featuring an indole or azaindole core.[12][13] The strategic use of (3-methyl-1H-indol-6-yl)boronic acid allows for the synthesis of novel METTL3 inhibitors with improved properties.

cluster_workflow Drug Discovery Workflow Start Identify Target (e.g., METTL3) LibrarySynthesis Library Synthesis via Suzuki-Miyaura Coupling Start->LibrarySynthesis Screening High-Throughput Screening LibrarySynthesis->Screening BoronicAcid (3-methyl-1H-indol-6-yl)boronic acid BoronicAcid->LibrarySynthesis Hit Hit Identification Screening->Hit LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt LeadOpt->LibrarySynthesis Iterative Synthesis Candidate Preclinical Candidate LeadOpt->Candidate

Sources

Application Notes & Protocols for C-C Bond Formation Using (3-methyl-1H-indol-6-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 3-Methyl-1H-indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a frequent constituent in compounds targeting a wide range of therapeutic areas, including oncology, neurology, and infectious diseases.[1][2] The 3-methyl-1H-indole moiety, in particular, is a key structural feature in numerous pharmacologically significant molecules. The strategic introduction of this scaffold into novel molecular architectures is a critical objective in modern drug discovery.

(3-methyl-1H-indol-6-yl)boronic acid (CAS No. 1361233-94-4) is a versatile and powerful building block for achieving this goal.[3] It enables the direct formation of carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4] This reaction provides a highly efficient and functional group-tolerant method for linking the 3-methyl-1H-indole core to various aryl, heteroaryl, or vinyl partners, thereby facilitating the rapid assembly of complex molecular libraries for lead generation and optimization.[4]

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the effective utilization of (3-methyl-1H-indol-6-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. It provides in-depth mechanistic insights, robust experimental protocols, and comprehensive troubleshooting advice to ensure successful and reproducible outcomes.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[5] The reaction's success stems from its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.[4] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (Ar-X) to a palladium(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[6]

  • Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group (the 3-methyl-1H-indole moiety in this case) to the Pd(II) complex, displacing the halide. This is a crucial step where the new C-C bond is poised to form.[7]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diaryl_pd2 Ar-Pd(II)L₂-R transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R (Coupled Product) reductive_elimination->product arx Ar-X arx->oxidative_addition boronic R-B(OH)₂ + Base boronate [R-B(OH)₃]⁻ boronic->boronate boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Critical Parameters and Reagent Selection

The success of coupling reactions with heteroaryl boronic acids like (3-methyl-1H-indol-6-yl)boronic acid is highly dependent on the judicious selection of the reaction components. Indole-based boronic acids can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, reducing the yield. Careful optimization is therefore crucial.

Component Examples Rationale & Field-Proven Insights
Palladium Catalyst Pd(dppf)Cl₂, Pd(OAc)₂, Pd(PPh₃)₄, Buchwald Precatalysts (e.g., XPhos Pd G3)Pd(II) precatalysts like Pd(dppf)Cl₂ are often preferred due to their air stability and reliable in-situ generation of the active Pd(0) species.[8] For challenging couplings, highly active Buchwald precatalysts with bulky, electron-rich phosphine ligands can significantly improve yields and reaction rates.[6]
Ligand dppf, PPh₃, SPhos, XPhos, cataCXium® AThe ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are particularly effective for heteroaryl couplings, as they promote the oxidative addition and reductive elimination steps.[6]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃The base is essential for activating the boronic acid for transmetalation.[7] An aqueous solution of an inorganic base like K₂CO₃ or K₃PO₄ is commonly used. The choice of base can be critical; for substrates sensitive to harsh conditions, a milder base like K₃PO₄ may be preferable.
Solvent System Dioxane/H₂O, Toluene/H₂O, DMF/H₂O, 2-MeTHF/H₂OA mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base. Dioxane/water and Toluene/water are common choices. Proper degassing of the solvent is critical to remove oxygen, which can deactivate the catalyst.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of (3-methyl-1H-indol-6-yl)boronic acid with an aryl bromide. It is designed to be a self-validating system, with each step explained to ensure reproducibility.

Diagram: Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - (3-methyl-1H-indol-6-yl)boronic acid - Aryl Halide - Palladium Catalyst - Base vessel Add to Flame-Dried Schlenk Tube reagents->vessel inert Evacuate & Backfill with Argon (3x) vessel->inert solvent Add Degassed Solvent System inert->solvent heat Heat with Stirring (e.g., 80-100 °C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temp. monitor->cool Upon Completion extract Aqueous Work-up & Extraction cool->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology

Materials:

  • (3-methyl-1H-indol-6-yl)boronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), (3-methyl-1H-indol-6-yl)boronic acid (0.6 mmol, 1.2 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.015 mmol, 3 mol%), and K₂CO₃ (1.0 mmol, 2.0 equiv).

    • Causality: Using a flame-dried vessel under an inert atmosphere is critical to prevent the deactivation of the Pd(0) catalyst by oxygen and moisture.[8] The excess of boronic acid compensates for potential protodeboronation or homocoupling side reactions.

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill the vessel with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by sparging with argon for 20-30 minutes. Add the solvent mixture (e.g., 5 mL for a 0.5 mmol scale reaction) to the Schlenk tube via syringe.

    • Causality: Degassing the solvent is a crucial step to prevent oxidation of the phosphine ligand and the active Pd(0) catalyst, which would otherwise lead to catalyst deactivation and reduced yields.

  • Reaction: Place the sealed tube in a preheated oil bath at 90 °C and stir vigorously.

    • Causality: Heating is typically required to drive the reaction to completion in a reasonable timeframe. Vigorous stirring is important in biphasic systems to ensure efficient mixing and mass transfer between the aqueous and organic phases.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed (typically 4-16 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and HRMS).

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solutions
Low or No Conversion 1. Inactive catalyst or ligand. 2. Insufficient degassing. 3. Ineffective base or solvent system.1. Use a fresh batch of catalyst/ligand. Consider a more active system like a Buchwald precatalyst (e.g., XPhos Pd G3). 2. Ensure the reaction setup is rigorously purged with inert gas and use thoroughly degassed solvents. 3. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Toluene/H₂O).
Significant Protodeboronation 1. Reaction temperature is too high. 2. Base is too strong or reaction time is too long. 3. Presence of acidic impurities.1. Lower the reaction temperature. 2. Use a milder base (e.g., K₃PO₄) and monitor the reaction closely to stop it upon completion. 3. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) prior to coupling.[9]
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Use of a Pd(II) precatalyst can sometimes promote this side reaction during its reduction to Pd(0).1. Improve the degassing procedure. 2. Start with a Pd(0) source like Pd(PPh₃)₄ or ensure efficient in-situ reduction conditions.[10]
Formation of Palladium Black Catalyst decomposition and precipitation.1. Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1 for bidentate ligands). 2. Lower the reaction temperature. 3. Ensure adequate stirring to prevent localized overheating.

Conclusion

(3-methyl-1H-indol-6-yl)boronic acid is a highly valuable reagent for the synthesis of complex molecules in drug discovery and materials science. The Suzuki-Miyaura coupling provides a reliable and versatile method for its application in C-C bond formation. By understanding the reaction mechanism, carefully selecting the catalytic system, and adhering to robust experimental protocols, researchers can effectively leverage this building block to accelerate their synthetic programs. The insights and procedures detailed in this guide are intended to provide a solid foundation for achieving high yields and reproducible results in the functionalization of the important 3-methyl-1H-indole scaffold.

References

  • Ley, S. V., & Leach, A. G. (2014). Iterative reactions of transient boronic acids enable sequential C-C bond formation. CORE. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Guram, A. S., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Cmoch, P., & Stawinski, J. (2019). Indolylboronic Acids: Preparation and Applications. MDPI. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Liu, Y., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]

  • Knapp, D. M., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]

  • Felpin, F.-X., & Oger, N. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

  • Hall, D. G. (Ed.). (2010). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Vaultier, M., & Sarnello, E. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]

  • UCL Discovery. (n.d.). Applications of Boronic Acids in Organic Synthesis. [Link]

  • Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]

  • Cmoch, P., & Stawinski, J. (2019). Indolylboronic Acids: Preparation and Applications. PMC. [Link]

  • Demianenko, E., et al. (2020). Theoretical Coupling and Stability of Boronic Acid Adducts with Catecholamines. Bentham Science. [Link]

  • Almansour, A. I., et al. (2022). Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles. Journal of King Saud University - Science. [Link]

Sources

Ligand selection for efficient Suzuki coupling of heterocyclic boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note | Advanced Synthesis

Executive Summary: The "2-Pyridyl Problem"

The Suzuki-Miyaura coupling of heterocyclic boronic acids—particularly 2-substituted azines like 2-pyridineboronic acid—remains a significant bottleneck in medicinal chemistry. The core challenge is not the coupling itself, but the kinetic competition between the desired transmetallation and the rapid, irreversible protodeboronation of the carbon-boron bond.

This guide moves beyond generic "screening kits" to provide a mechanistic rationale for ligand selection. By understanding the failure modes of heterocyclic substrates, we can select ligand systems that accelerate the catalytic cycle sufficiently to outcompete substrate decomposition.

Mechanistic Insight: Why Heterocycles Fail

To select the right ligand, one must understand the enemy. Heterocyclic boronic acids, especially those with nitrogen adjacent to the boron attachment point (2-pyridyl, 2-thiazolyl), are prone to rapid hydrolysis.

The Protodeboronation Trap

Unlike phenylboronic acids, 2-heterocyclic boronic acids form a zwitterionic intermediate in neutral or basic media. The basic ring nitrogen coordinates to the boron center, increasing the electron density on the carbon-boron bond and making it highly susceptible to protonolysis by water or alcoholic solvents.

Key Takeaway: If your catalyst is slow, your substrate will decompose before it couples. You need a ligand that facilitates rapid oxidative addition and instantaneous transmetallation .

Protodeboronation Substrate 2-Pyridyl Boronic Acid Zwitterion Zwitterionic Intermediate (N-B Coordination) Substrate->Zwitterion pH > 7 Pd_Cycle Pd(II) Intermediate (Ar-Pd-X) Substrate->Pd_Cycle Transmetallation Decomp Protodeboronation (Pyridine + Boric Acid) Zwitterion->Decomp Slow Catalyst (k_decomp > k_trans) Product Biaryl Product Pd_Cycle->Product Reductive Elimination

Figure 1: The Kinetic Race. Successful coupling requires the catalytic rate (green path) to exceed the decomposition rate (red path).

Ligand Selection Matrix

Do not rely on Tetrakis(triphenylphosphine)palladium(0) for these substrates. It is kinetically incompetent for unstable heterocycles. Use the following hierarchy based on substrate stability and steric demand.

Ligand ClassSpecific LigandBest For...Mechanism of Action
Dialkylbiaryl Phosphines XPhos Unstable Boronic Acids (2-pyridyl, 2-thiazolyl)Massive steric bulk promotes rapid reductive elimination; electron-richness speeds up oxidative addition.
SPhos General Heterocycles (3-pyridyl, indoles)Excellent stability/activity balance. High turnover numbers (TON).
RuPhos Electron-Rich Electrophiles Specialized for deactivated aryl halides (e.g., aryl chlorides with -OMe groups).
NHC Complexes Pd-PEPPSI-IPr Sterically Hindered / Stable "Throw it in and forget it." Extremely stable to air/moisture.[1][2] Excellent for difficult oxidative additions but slower initiation than XPhos.
Specialized A-taPhos Basic Substrates Designed to prevent coordination of the basic nitrogen to the Pd center (catalyst poisoning).

Experimental Protocols

Protocol A: The "Speed Run" (For Unstable Boronic Acids)

Target: 2-Pyridineboronic acid, 2-Thiazolylboronic acid. Strategy: Use a precatalyst to ensure immediate activity and anhydrous conditions to minimize proton sources.

Reagents:

  • Catalyst: XPhos Pd G4 (Cas No. 1599466-81-5) - Crucial: G4 precatalyst activates immediately at room temperature.

  • Base: K3PO4 (Anhydrous, finely ground).

  • Solvent: THF (Anhydrous).

Step-by-Step:

  • Preparation: In a glovebox or under strict Argon flow, charge a reaction vial with the Aryl Halide (1.0 equiv), XPhos Pd G4 (2.0 mol%), and K3PO4 (3.0 equiv).

  • Solvation: Add anhydrous THF (0.2 M concentration relative to halide).

  • Activation: Stir for 2 minutes. The solution should turn from off-white/yellow to orange/brown, indicating active Pd(0) generation.

  • Injection: Dissolve the unstable Boronic Acid (1.5 equiv) in a minimal amount of THF in a separate syringe.

  • Reaction: Heat the reaction block to 60°C. Immediately inject the boronic acid solution.

    • Why? Adding the boronic acid to a hot, active catalyst mixture minimizes the time it sits in the base before transmetallation occurs.

  • Monitoring: Run TLC at 15 minutes. These reactions are often complete in <30 minutes.

Protocol B: The "Slow Release" (MIDA Boronates)

Target: Complex synthesis where the boronic acid is too unstable to isolate. Strategy: Use MIDA boronates which slowly hydrolyze to the active acid, keeping the standing concentration low (preventing dimerization/decomposition).

Reagents:

  • Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%).[3]

  • Substrate: Heteroaryl MIDA Boronate.

  • Base: K3PO4 (3.0 equiv).

  • Solvent: Dioxane : Water (5:1).

Step-by-Step:

  • Combine Aryl Halide (1.0 equiv), MIDA Boronate (1.5 equiv), Pd(OAc)2, SPhos, and K3PO4 in a vial.

  • Add Dioxane/Water mixture (degassed).

  • Heat to 60°C (Critical temperature for MIDA hydrolysis rate matching).

  • Stir for 6–12 hours.

    • Note: Unlike Protocol A, this reaction requires water to hydrolyze the MIDA protecting group. The slow release rate prevents the "protodeboronation spike."

Protocol C: The "Tank" (Pd-PEPPSI-IPr)

Target: Sterically hindered substrates, ortho-substituted aryl chlorides. Strategy: Use a highly robust NHC catalyst that resists deactivation.

Reagents:

  • Catalyst: Pd-PEPPSI-IPr (2 mol%).

  • Base: K2CO3 (3.0 equiv).

  • Solvent: Dioxane or Toluene.

Step-by-Step:

  • Charge solids (Halide, Boronic Acid, Base, Catalyst) in air (PEPPSI is air-stable).

  • Purge vial with Argon for 5 minutes.

  • Add solvent.[4]

  • Heat to 80°C–100°C.

  • Checkpoint: If conversion is low after 2 hours, add 1 drop of dilute HCl to activate the PEPPSI precatalyst (rarely needed, but helpful for very basic substrates).

Decision Tree: Workflow Optimization

LigandSelection Start Start: Define Substrate IsUnstable Is the Boronic Acid Unstable? (e.g., 2-pyridyl, 2-thiazolyl) Start->IsUnstable YesUnstable Yes IsUnstable->YesUnstable High Decomp Risk NoUnstable No (Stable) IsUnstable->NoUnstable CanUseMIDA Can you use MIDA Boronate? YesUnstable->CanUseMIDA ProtocolB Protocol B: Slow Release (MIDA) Pd(OAc)2 + SPhos CanUseMIDA->ProtocolB Yes ProtocolA Protocol A: Rapid Injection XPhos Pd G4 CanUseMIDA->ProtocolA No (Must use free acid) IsHindered Is it Sterically Hindered? (Ortho-substituted) NoUnstable->IsHindered ProtocolC Protocol C: Pd-PEPPSI-IPr (High Stability) IsHindered->ProtocolC Yes (Ortho-subs) Standard Standard Conditions: Pd(dppf)Cl2 or SPhos IsHindered->Standard No (Simple)

Figure 2: Strategic Decision Matrix for Ligand and Protocol Selection.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Homocoupling of Halide Oxidation of Pd(0) or incomplete reduction.Ensure strict degassing.[5] Switch to a G3/G4 precatalyst to guarantee Pd(0) generation.
Protodeboronation (Ar-H) Reaction too slow; Base too strong.1. Switch to XPhos (faster). 2. Switch base from K2CO3 to K3PO4 (anhydrous). 3. Use Protocol B (MIDA).
No Reaction Catalyst poisoning (N-coordination).Switch to A-taPhos or Pd-PEPPSI-IPr . Increase temperature to 100°C to break Pd-N coordination.
Black Precipitate (Pd Black) Catalyst decomposition.Ligand concentration too low. Ensure 1:1 or 1:2 Pd:Ligand ratio. Switch to NHC (PEPPSI) for thermal stability.

References

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link][6]

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Tolerant Palladium Precatalyst.[1][2] Chemistry – A European Journal. [Link]

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link]

Sources

Application Notes and Protocols for (3-methyl-1H-indol-6-yl)boronic acid in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of (3-methyl-1H-indol-6-yl)boronic acid in Advanced Materials

(3-methyl-1H-indol-6-yl)boronic acid is a versatile heterocyclic building block that is gaining traction in the field of materials science.[1] Its unique structure, combining the electron-rich 3-methylindole core with the synthetically adaptable boronic acid functionality, opens avenues for the rational design of novel organic materials with tailored optoelectronic and sensory properties. The 3-methylindole moiety is a well-known scaffold in medicinal chemistry and is increasingly being explored in materials due to its charge transport capabilities and inherent fluorescence.[2][3] The boronic acid group is a cornerstone of modern organic synthesis, primarily enabling palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[4][5] This powerful combination allows for the integration of the (3-methyl-1H-indol-6-yl) unit into a wide array of complex molecular architectures, including conjugated polymers, small molecules for organic electronics, and chemosensors.[6][7]

This technical guide provides researchers, materials scientists, and drug development professionals with a comprehensive overview of the applications of (3-methyl-1H-indol-6-yl)boronic acid. We will delve into its synthesis, key properties, and provide detailed, field-proven protocols for its utilization in the development of advanced materials. The causality behind experimental choices will be explained to empower researchers to adapt and innovate upon these foundational methodologies.

Physicochemical Properties and Design Considerations

The material properties derived from (3-methyl-1H-indol-6-yl)boronic acid are intrinsically linked to its molecular structure. The indole ring system is a planar, aromatic heterocycle with a high electron density, which is favorable for hole transport in organic semiconductors. The methyl group at the 3-position can influence solubility and packing in the solid state, which in turn affects charge mobility and luminescence efficiency. The boronic acid group, while primarily a synthetic handle, can also participate in non-covalent interactions and has been shown to be sensitive to its local chemical environment.[8][9]

PropertyValue/DescriptionSignificance in Materials Science
CAS Number 1361233-94-4Unique identifier for the specific chemical substance.[10]
Molecular Formula C9H10BNO2Provides the elemental composition of the molecule.[10]
Molecular Weight 174.99 g/mol Important for stoichiometric calculations in synthesis.[10]
Appearance Typically a solidRelevant for handling and formulation.
Solubility Generally soluble in organic solvents like THF, DMF, and dioxane.Crucial for solution-based processing of materials.
Purity Commercially available with ≥97% purity.High purity is essential for reproducible device performance.[11]

Synthesis of (3-methyl-1H-indol-6-yl)boronic acid

While a specific, detailed synthesis protocol for (3-methyl-1H-indol-6-yl)boronic acid is not extensively documented in publicly available literature, a reliable synthetic route can be adapted from established methods for the synthesis of other indolylboronic acids.[4] The most common approach involves the borylation of a halogenated indole precursor, typically through a lithium-halogen exchange followed by quenching with a borate ester.

Proposed Synthetic Pathway:

A plausible synthetic route starts from the commercially available 6-bromo-3-methyl-1H-indole.

Synthesis_Pathway A 6-Bromo-3-methyl-1H-indole B Intermediate Lithiated Indole A->B 1. n-BuLi, THF, -78 °C C Boronate Ester Intermediate B->C 2. B(OiPr)3, -78 °C to rt D (3-methyl-1H-indol-6-yl)boronic acid C->D 3. Acidic workup (e.g., HCl)

Caption: Proposed synthesis of (3-methyl-1H-indol-6-yl)boronic acid.

Detailed Laboratory Protocol:

Disclaimer: This is a generalized protocol and should be adapted and optimized by the user. All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Materials:

  • 6-Bromo-3-methyl-1H-indole[12]

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate (B(OiPr)3)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M solution

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add 6-bromo-3-methyl-1H-indole (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF (approximately 10 mL per gram of indole).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Litiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly. Stir the reaction mixture at -78 °C for 1 hour.

  • Borylation: To the resulting solution, add triisopropyl borate (1.2 eq) dropwise at -78 °C. The reaction mixture is then allowed to warm slowly to room temperature and stirred overnight.

  • Quenching and Extraction: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude (3-methyl-1H-indol-6-yl)boronic acid can be purified by recrystallization or silica gel column chromatography.

Application in Organic Light-Emitting Diodes (OLEDs)

The electron-rich nature of the indole core makes it an excellent candidate for use in hole-transporting layers (HTLs) or as a component of emissive materials in OLEDs.[13] By coupling (3-methyl-1H-indol-6-yl)boronic acid with suitable aromatic halides, novel materials with tailored HOMO/LUMO levels and photophysical properties can be synthesized.

Workflow for OLED Material Synthesis via Suzuki-Miyaura Coupling:

OLED_Workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_characterization Characterization A (3-methyl-1H-indol-6-yl)boronic acid + Aryl Halide B Suzuki-Miyaura Coupling A->B C Purification (Chromatography/Sublimation) B->C D Solution Processing or Thermal Evaporation C->D E Layer-by-Layer Deposition (HTL, EML, ETL) D->E F Cathode Deposition E->F G Photophysical (UV-Vis, PL) F->G H Electrochemical (CV) F->H I Device Performance (EQE, Luminance) G->I H->I

Caption: Workflow for OLED material development.

Protocol for Suzuki-Miyaura Coupling for a Hole-Transporting Material:

This protocol describes the synthesis of a model hole-transporting material by coupling (3-methyl-1H-indol-6-yl)boronic acid with a carbazole-based aryl bromide.

Materials:

  • (3-methyl-1H-indol-6-yl)boronic acid (1.0 eq)

  • 9-(4-bromophenyl)-9H-carbazole (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K3PO4) (2.0 eq)

  • Anhydrous Toluene/Water (e.g., 10:1 mixture)

Procedure:

  • Reaction Setup: To a Schlenk tube, add (3-methyl-1H-indol-6-yl)boronic acid, 9-(4-bromophenyl)-9H-carbazole, Pd(OAc)2, SPhos, and K3PO4.

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen three times.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired hole-transporting material. Further purification by sublimation may be required for high-performance OLED devices.

Application in Chemosensors

The boronic acid moiety is well-known for its ability to reversibly bind with diols, such as those found in saccharides and catechols.[14][15] This interaction can be transduced into a detectable signal, most commonly a change in fluorescence. The 3-methylindole core can act as a fluorophore, and its emission properties may be modulated upon binding of an analyte to the boronic acid group.

Sensing Mechanism and Design:

Sensor_Mechanism A Indole-Boronic Acid (Fluorescent) C Indole-Boronate Ester Complex (Altered Fluorescence) A->C + Analyte B Analyte (e.g., Diol) C->A - Analyte (Reversible)

Caption: General mechanism for a boronic acid-based fluorescent sensor.

Protocol for Evaluating Sensory Response to a Diol:

This protocol outlines a general procedure to assess the fluorescence response of (3-methyl-1H-indol-6-yl)boronic acid to a model diol analyte, such as glucose.

Materials:

  • (3-methyl-1H-indol-6-yl)boronic acid stock solution in a suitable solvent (e.g., DMSO or a buffered aqueous solution).

  • Analyte (e.g., D-glucose) stock solution in the same buffer.

  • Phosphate-buffered saline (PBS) or another appropriate buffer at a physiological pH (e.g., 7.4).

  • Fluorometer.

Procedure:

  • Preparation of Test Solutions: In a series of cuvettes, prepare solutions with a constant concentration of (3-methyl-1H-indol-6-yl)boronic acid (e.g., 10 µM) and varying concentrations of the diol analyte. Ensure the final volume and solvent composition are the same in all cuvettes. Include a control cuvette with only the boronic acid derivative.

  • Incubation: Allow the solutions to equilibrate for a set period (e.g., 30 minutes) at a constant temperature.

  • Fluorescence Measurement: Measure the fluorescence emission spectra of each solution using an appropriate excitation wavelength determined from the absorption spectrum of the indole derivative.

  • Data Analysis: Plot the change in fluorescence intensity at the emission maximum as a function of the analyte concentration. This will allow for the determination of the binding affinity and the limit of detection.

Application in Conductive Polymers

The electropolymerization of indole derivatives is a known method to produce conductive polymer films.[2] The presence of the boronic acid group on the indole ring could offer additional functionality to the resulting polymer, such as post-polymerization modification or the ability to interact with specific analytes.

Electropolymerization Workflow:

Electropolymerization_Workflow A Electrochemical Cell Setup (Working, Counter, Reference Electrodes) C Cyclic Voltammetry or Potentiostatic/Galvanostatic Deposition A->C B Solution of (3-methyl-1H-indol-6-yl)boronic acid and Supporting Electrolyte B->C D Poly(3-methyl-1H-indol-6-yl)boronic acid) Film on Working Electrode C->D E Characterization (CV, SEM, Spectroelectrochemistry) D->E

Caption: Workflow for the electropolymerization of (3-methyl-1H-indol-6-yl)boronic acid.

Protocol for Electropolymerization:

Materials:

  • (3-methyl-1H-indol-6-yl)boronic acid

  • Acetonitrile (anhydrous)

  • Supporting electrolyte (e.g., tetrabutylammonium perchlorate, TBAP)

  • Working electrode (e.g., glassy carbon, ITO-coated glass)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl)

  • Potentiostat/Galvanostat

Procedure:

  • Electrolyte Solution Preparation: Prepare a solution of (3-methyl-1H-indol-6-yl)boronic acid (e.g., 10 mM) and the supporting electrolyte (e.g., 0.1 M TBAP) in anhydrous acetonitrile.

  • Electrochemical Cell Assembly: Assemble a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.

  • Electropolymerization: Perform cyclic voltammetry by sweeping the potential between appropriate limits (e.g., -0.5 V and +1.5 V vs. Ag/AgCl) for a number of cycles. The formation of the polymer film will be indicated by the appearance and growth of new redox peaks in the voltammogram.

  • Film Characterization: After deposition, rinse the polymer-coated working electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte. The electrochemical and physical properties of the film can then be characterized using techniques such as cyclic voltammetry in a monomer-free electrolyte solution, scanning electron microscopy (SEM), and UV-Vis spectroelectrochemistry.

Conclusion and Future Outlook

(3-methyl-1H-indol-6-yl)boronic acid is a promising and versatile building block for the creation of advanced organic materials. Its utility in constructing complex molecules via Suzuki-Miyaura coupling provides a direct pathway to novel materials for OLEDs, sensors, and conductive polymers. The protocols provided herein offer a solid foundation for researchers to explore the potential of this compound. Future research will likely focus on the synthesis of a wider range of derivatives and a deeper understanding of the structure-property relationships to fine-tune material performance for specific applications. The continued development of new synthetic methodologies and a greater understanding of the unique properties of indole-boronic acid hybrids will undoubtedly lead to exciting advancements in materials science.

References

  • MDPI. (2022, October 10). A Red-Emitting Fluorescence Sensor for Detecting Boronic Acid-Containing Agents in Cells. Retrieved from [Link]

  • RSC Publishing. (n.d.). A novel boronic acid-based fluorescent sensor for the selective detection of l-lysine in food samples and cells. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent development of boronic acid-based fluorescent sensors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, September 28). Indolylboronic Acids: Preparation and Applications. Retrieved from [Link]

  • R Discovery. (2019, January 1). A novel boronic acid-based fluorescent sensor for selectively recognizing Fe3+ ion in real time. Retrieved from [Link]

  • RSC Publishing. (2016, July 5). Synthesis and polymerization of boronic acid containing monomers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, February 26). Step-saving synthesis of star-shaped hole-transporting materials with carbazole or phenothiazine cores via optimized C–H/C–Br coupling reactions. Retrieved from [Link]

  • MDPI. (2025, October 8). Electropolymerization of 5-Indolylboronic Acid: Morphological, Spectroscopic, and Electrochemical Characterization with Perspective Toward Functional Applications. Retrieved from [Link]

  • Request PDF. (n.d.). Recent Progress in Organic Hole Transport Materials for Energy Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, October 12). Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles. Retrieved from [Link]

  • Organic Chemistry Portal. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of indolylboronic acids or esters via the cyclization of substituted anilines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Advancements in organic small molecule hole-transporting materials for perovskite solar cells: past and future. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-3-methyl-1H-indole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, April 24). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved from [Link]

  • ACS Publications. (2017, July 5). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. Retrieved from [Link]

  • MDPI. (2020, March 5). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Retrieved from [Link]

  • Labcompare. (n.d.). (3-methyl-1H-indol-5-yl)boronic acid from Aladdin Scientific Corporation. Retrieved from [Link]

  • Request PDF. (n.d.). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Retrieved from [Link]

  • PubMed. (2016, February 10). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Retrieved from [Link]

  • Scilit. (1997, December 31). Intrinsically electrically conducting polymers. Synthesis, characterization, and their applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]

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Sources

Application Notes and Protocols: A Step-by-Step Guide for the Arylation of Indoles at the C2-Position

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of C2-Arylated Indoles

The indole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and functional materials. Among the various functionalization strategies for this privileged scaffold, direct arylation at the C2-position has emerged as a particularly powerful tool for the construction of complex molecular architectures. 2-Arylindoles are key intermediates and final products in a range of biologically active compounds, including potential microtubulin polymerization inhibitors and molecules with antifungal and antimicrobial properties.[1] However, the selective functionalization of the indole C2-position presents a significant challenge due to the inherent electronic properties of the indole ring, which favor electrophilic substitution at the C3-position. This guide provides an in-depth exploration of modern catalytic methods for the direct C2-arylation of indoles, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Strategic Approaches to C2-Arylation: A Tale of Three Metals

Transition metal catalysis has revolutionized the direct C-H functionalization of heterocycles, and the C2-arylation of indoles is no exception. Palladium, copper, and nickel catalysts have each been successfully employed to achieve this transformation, often with distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions. The choice of catalyst, ligand, base, and solvent, as well as the nature of the protecting group on the indole nitrogen, are all critical parameters that dictate the efficiency and regioselectivity of the reaction.

The Role of the N-Substituent: A Key to Regiocontrol

A recurring theme in the C2-arylation of indoles is the profound influence of the substituent on the indole nitrogen. For many catalytic systems, particularly those involving copper, the N-substituent acts as a directing group, steering the arylation to the C2-position. For instance, while free (NH)- and N-alkylindoles often yield the C3-arylated product, N-acetylindoles preferentially afford the C2 isomer.[2][3] This control is believed to arise from the coordination of the N-acetyl group to the metal center, which facilitates a migratory insertion of the aryl group from the C3 to the C2 position.[2][3]

Palladium-Catalyzed C2-Arylation: The Workhorse of Cross-Coupling

Palladium catalysis is arguably the most established and versatile method for C-C bond formation. In the context of indole C2-arylation, palladium-catalyzed direct C-H activation has become a method of choice, obviating the need for pre-functionalization of the indole ring.[4]

Mechanistic Insights: The Pd(II)/Pd(IV) and Pd(0)/Pd(II) Catalytic Cycles

The mechanism of palladium-catalyzed C-H arylation of indoles can proceed through different catalytic cycles depending on the specific reaction conditions and reagents. One common pathway involves a Pd(II)/Pd(IV) cycle, particularly when using diaryliodonium salts as the arylating agent.[5] This cycle typically involves an initial C-H activation to form a palladacycle, followed by oxidation of the Pd(II) center to Pd(IV) by the iodonium salt, and subsequent reductive elimination to form the C-C bond.[5]

Alternatively, a Pd(0)/Pd(II) cycle, more typical for Suzuki-type couplings with aryl halides or boronic acids, can also be operative. This involves oxidative addition of the aryl halide to a Pd(0) species, followed by C-H activation/deprotonation of the indole, and reductive elimination.

Experimental Workflow: Palladium-Catalyzed C2-Arylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Indole, Aryl Halide, Pd Catalyst, Ligand, and Base solvent Add Anhydrous Solvent (e.g., DMA, Dioxane) reagents->solvent atmosphere Degas and Place under Inert Atmosphere (Ar or N2) solvent->atmosphere heating Heat to Reaction Temperature (e.g., 125 °C) with Stirring atmosphere->heating monitoring Monitor Reaction Progress by TLC or GC-MS heating->monitoring quench Cool to Room Temperature and Quench monitoring->quench extract Extract with Organic Solvent quench->extract purify Purify by Flash Column Chromatography extract->purify

Caption: General workflow for palladium-catalyzed C2-arylation of indoles.

Protocol 1: Palladium-Catalyzed C2-Arylation of N-Methylindole with Iodobenzene

This protocol is adapted from a procedure for the selective C2-arylation of N-substituted indoles.[6][7]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Cesium acetate (CsOAc)

  • 1-Methylindole

  • Iodobenzene

  • Anhydrous dimethylacetamide (DMA)

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

  • Celite

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a Schlenk flask or sealed tube under an argon atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%), PPh₃ (0.04 mmol, 4 mol%), and CsOAc (1.5 mmol).

  • Add 1-methylindole (1.0 mmol) and iodobenzene (1.1 mmol) to the flask.

  • Add anhydrous DMA (2 mL) to the mixture.

  • Seal the flask and heat the reaction mixture to 125 °C with vigorous stirring for 24 hours.

  • After 24 hours, cool the reaction to room temperature.

  • Dilute the reaction mixture with dichloromethane (15 mL).

  • Filter the mixture through a pad of Celite, washing the pad with additional dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., 5% ethyl acetate in hexane) to afford the desired 2-phenyl-1-methylindole.[6]

EntryIndole SubstrateArylating AgentCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1N-MethylindoleIodobenzenePd(OAc)₂/PPh₃CsOAcDMA1252488
2N-PhenylsulfonylindoleIodobenzenePd(OAc)₂/PPh₃CsOAcDMA1252475
35-Nitro-N-methylindole4-IodotoluenePd(OAc)₂/PPh₃CsOAcDMA1252465

Table 1: Representative examples of palladium-catalyzed C2-arylation of N-substituted indoles. Yields are isolated yields.

Copper-Catalyzed C2-Arylation: A Mild and Selective Alternative

Copper catalysis has emerged as an attractive alternative to palladium, offering mild reaction conditions and often complementary reactivity.[3] In the C2-arylation of indoles, copper catalysts have demonstrated excellent regioselectivity, particularly with N-acetylindoles.[2][3]

Mechanistic Insights: The Role of Cu(III) Intermediates

The mechanism of copper-catalyzed indole arylation is proposed to proceed through a Cu(III) intermediate.[2][3] The reaction is thought to initiate with the oxidative addition of an arylating agent (e.g., a diaryliodonium salt) to a Cu(I) species to generate an electrophilic aryl-Cu(III) complex.[8] This intermediate then undergoes an electrophilic addition at the electron-rich C3-position of the indole. For N-acetylindoles, a subsequent migration of the aryl-copper moiety from C3 to C2 is proposed, driven by coordination to the acetyl group, followed by reductive elimination to furnish the C2-arylated product and regenerate the Cu(I) catalyst.[2][3][8]

Catalytic Cycle: Copper-Catalyzed C2-Arylation of N-Acetylindole

G CuI Cu(I) CuIII_Aryl Aryl-Cu(III) CuI->CuIII_Aryl + Ar-X (Oxidative Addition) Indole_Complex C3-Indolyl-Cu(III) Complex CuIII_Aryl->Indole_Complex + N-Acetylindole (Electrophilic Addition at C3) Migrated_Complex C2-Indolyl-Cu(III) Complex Indole_Complex->Migrated_Complex 1,2-Migration Migrated_Complex->CuI Regeneration Product C2-Arylated Indole Migrated_Complex->Product Reductive Elimination

Caption: Proposed catalytic cycle for copper-catalyzed C2-arylation of N-acetylindole.

Protocol 2: Copper-Catalyzed C2-Arylation of N-Acetylindole with a Diaryliodonium Salt

This protocol is based on the work of Gaunt and co-workers, who developed a site-selective copper-catalyzed arylation of indoles.[3]

Materials:

  • Copper(I) trifluoromethanesulfonate toluene complex (Cu(OTf))₂·toluene

  • N-Acetylindole

  • Diphenyliodonium triflate

  • Sodium carbonate (Na₂CO₃)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

Procedure:

  • To a Schlenk flask or sealed tube under an argon atmosphere, add Cu(OTf)₂·toluene (0.05 mmol, 5 mol%).

  • Add N-acetylindole (1.0 mmol), diphenyliodonium triflate (1.2 mmol), and Na₂CO₃ (2.0 mmol).

  • Add anhydrous DCE (5 mL) to the flask.

  • Seal the flask and stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the mixture with DCM (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenyl-1-acetylindole.

EntryIndole SubstrateArylating AgentCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1N-AcetylindoleDiphenyliodonium triflateCu(OTf)₂·tolueneNa₂CO₃DCERT1892
2N-Acetyl-5-methoxyindoleDiphenyliodonium triflateCu(OTf)₂·tolueneNa₂CO₃DCERT1885
3N-AcetylindoleBis(4-fluorophenyl)iodonium triflateCu(OTf)₂·tolueneNa₂CO₃DCERT2488

Table 2: Representative examples of copper-catalyzed C2-arylation of N-acetylindoles. Yields are isolated yields.

Nickel-Catalyzed C2-Arylation: An Emerging and Cost-Effective Approach

Nickel catalysis has gained significant traction as a more sustainable and economical alternative to palladium for cross-coupling reactions. Nickel catalysts have been successfully applied to the C2-arylation of indoles, particularly with challenging and readily available aryl chlorides as coupling partners.[9][10][11]

Mechanistic Insights: A Potential Single-Electron Transfer (SET) Pathway

The mechanism of nickel-catalyzed C-H arylation can differ from that of palladium and copper. Preliminary studies suggest that a single-electron transfer (SET) pathway may be operative.[9][10] This could involve the formation of aryl radicals from the aryl halide, which then add to the indole ring. The role of the ligand, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), is crucial in stabilizing the nickel species and promoting the catalytic cycle.[9][11]

Reaction Scheme: Nickel-Catalyzed C2-Arylation

G reactants N-Pyridinylindole + Aryl Chloride catalyst Ni(OAc)₂ / dppf LiHMDS, 80 °C product C2-Arylated Indole catalyst->product Neat

Caption: General scheme for nickel-catalyzed C2-arylation of N-pyridinylindole.

Protocol 3: Nickel-Catalyzed C2-Arylation of 1-(Pyridin-2-yl)-1H-indole with an Aryl Chloride

This protocol is based on a method for the nickel-catalyzed C2-H arylation of indoles with aryl chlorides under neat conditions.[9][11]

Materials:

  • Nickel(II) acetate (Ni(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • 1-(Pyridin-2-yl)-1H-indole

  • Aryl chloride (e.g., 4-chloroanisole)

  • Glovebox or Schlenk line

  • Oven-dried reaction vial with a screw cap and stir bar

Procedure:

  • Inside a glovebox, to an oven-dried reaction vial, add Ni(OAc)₂ (0.02 mmol, 10 mol%), dppf (0.02 mmol, 10 mol%), and LiHMDS (0.40 mmol).

  • Add 1-(pyridin-2-yl)-1H-indole (0.20 mmol) and the aryl chloride (0.40 mmol) to the vial.

  • Seal the vial with a screw cap and remove it from the glovebox.

  • Place the vial in a preheated oil bath at 80 °C and stir for 12-24 hours.

  • After the reaction is complete (monitored by GC-MS), cool the vial to room temperature.

  • Carefully open the vial and dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a short plug of silica gel, washing with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired C2-arylated product.

EntryIndole SubstrateArylating AgentCatalyst SystemBaseConditionsYield (%)
11-(Pyridin-2-yl)-1H-indole4-ChloroanisoleNi(OAc)₂/dppfLiHMDS80 °C, neat92
21-(Pyridin-2-yl)-1H-indole4-ChlorotolueneNi(OAc)₂/dppfLiHMDS80 °C, neat85
35-Fluoro-1-(pyridin-2-yl)-1H-indole4-ChloroanisoleNi(OAc)₂/dppfLiHMDS80 °C, neat88

Table 3: Representative examples of nickel-catalyzed C2-arylation of N-pyridinylindoles. Yields are isolated yields.

Conclusion and Future Outlook

The direct C2-arylation of indoles has witnessed significant advancements, with palladium, copper, and nickel catalysis providing a powerful toolkit for synthetic chemists. The choice of the optimal catalytic system depends on the specific substrate, desired functional group tolerance, and economic considerations. Understanding the underlying mechanistic principles is paramount for rational reaction design and optimization. Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems, including those based on earth-abundant metals, as well as the expansion of the substrate scope to include more complex and medicinally relevant indole derivatives. The continued exploration of novel ligands and reaction conditions will undoubtedly lead to new and exciting methodologies for the selective functionalization of this important heterocyclic motif.

References

  • Phipps, R. J., & Gaunt, M. J. (2009).
  • Sezen, B., & Sames, D. (2003). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Study. Journal of the American Chemical Society, 125(42), 10580-10585.
  • Ren, J.-W., Tong, M.-N., Zhao, Y.-F., & Ni, F. (2021). Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone. Organic Letters, 23(19), 7497-7502.
  • Catellani, M., Motti, E., & Della Ca', N. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 8, 1745-1765.
  • Stuart, D. R., Villemure, E., & Fagnou, K. (2008). Cu(II)-catalyzed direct and site-selective arylation of indoles under mild conditions. Journal of the American Chemical Society, 130(32), 10560-10561.
  • Wang, Q., & Yu, J.-Q. (2018). Nickel-Catalyzed Radical Migratory Coupling Enables C-2 Arylation of Carbohydrates. Journal of the American Chemical Society, 140(40), 12764-12768.
  • Nageswar, Y. V. D., & Reddy, K. S. (2011). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 123(5), 639-645.
  • Che, C., & Chan, P. W. H. (2016). Cu-Catalyzed Oxidation of C2 and C3 Alkyl-Substituted Indole via Acyl Nitroso Reagents. Organic Letters, 18(15), 3746-3749.
  • Lane, B. S., Brown, M. A., & Sames, D. (2005). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Study. Journal of the American Chemical Society, 127(22), 8054-8059.
  • Sanford, M. S., et al. (2007). Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. Journal of the American Chemical Society, 129(46), 14389-14397.
  • Zhang, J., & Li, Z. (2014). Copper-catalyzed selective C-H arylation of indoles at C2 and C3. Tetrahedron Letters, 55(30), 4125-4128.
  • Pandey, D. K., et al. (2019). Nickel-Catalyzed C(2)–H Arylation of Indoles with Aryl Chlorides under Neat Conditions. The Journal of Organic Chemistry, 84(20), 12800-12808.
  • Barluenga, J., et al. (2011). Copper-Catalyzed/Hypervalent Iodine-Mediated Functionalization of Unactivated Compounds.
  • Ghorbani-Choghamarani, A., & Azadi, G. (2016). Palladium catalyzed direct C-2 arylation of indoles.
  • Gürbüz, N., et al. (2018). Palladium-catalyzed regioselective C2-arylation of 5-aminoindole. Tetrahedron, 74(38), 5359-5365.
  • Joucla, L., et al. (2013). Palladium-catalyzed C2-H arylation of unprotected (N-H)-indoles "on water" using primary diamantyl phosphine oxides as a new class of PPO ligands. Chemistry – A European Journal, 19(36), 12019-12025.
  • Lane, B. S., & Sames, D. (2004). Selective Palladium-Catalyzed C2-Arylation of N-Substituted Indoles. Organic Letters, 6(17), 2897-2900.
  • Zhang, Y., et al. (2018). Nickel-catalysed N-arylation of indoles using Ni/PdAd2-DalPhos by... Catalysis Science & Technology, 8(1), 119-124.
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  • Trubitsõn, D., & Kanger, T. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(17), 5079.
  • Montgomery, T. P., & Engle, K. M. (2021). Nickel-Catalyzed Dearomative Arylboration of Indoles: Regioselective Synthesis of C2- and C3-Borylated Indolines. Journal of the American Chemical Society, 143(40), 16464-16470.
  • Pandey, D. K., et al. (2019). Nickel-Catalyzed C(2)–H Arylation of Indoles with Aryl Chlorides under Neat Conditions. The Journal of Organic Chemistry, 84(20), 12800-12808.
  • Ghadwal, R. S. (2017). Nickel-Catalysed Direct C2-Arylation of N-Heterocyclic Carbene.
  • Ghadwal, R. S. (2017). Nickel-catalysed direct C2-arylation of N-heterocyclic carbenes. Dalton Transactions, 46(38), 12811-12814.
  • Oble, J., & Poli, G. (2011). Selective Cu(OTf)2-catalyzed C2-arylation of N-acetylindoles. Organic & Biomolecular Chemistry, 9(18), 6244-6246.
  • Kwong, F. Y., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Organic Letters, 4(20), 3517-3520.
  • Zhu, R., & Buchwald, S. L. (2015). Enantioselective and Regiodivergent Copper-Catalyzed Electrophilic Arylation of Allylic Amides with Diaryliodonium Salts. Journal of the American Chemical Society, 137(25), 8066-8069.
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  • Cramer, N. (2017). Nickel-catalysed intramolecular C2-H enantioselective hydroarylation of indoles.
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Troubleshooting & Optimization

Catalyst deactivation and regeneration in high-temperature Suzuki couplings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for high-temperature Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation and regeneration. As Senior Application Scientists, we provide not just solutions, but the underlying principles to empower your experimental design.

Section 1: Understanding Catalyst Deactivation: FAQs

This section addresses the fundamental "why" behind common experimental failures. Understanding the mechanism of failure is the first step toward a robust solution.

Q1: My reaction is sluggish, has stalled, or shows low conversion. What are the likely causes?

A sluggish or stalled reaction is the most frequent issue in high-temperature Suzuki couplings. The root cause is almost always a decrease in the concentration of the active Pd(0) catalyst. Several deactivation pathways can contribute to this problem.

  • Inefficient Generation of the Active Catalyst: Many protocols use Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) that must be reduced in situ to the active Pd(0) species. If this reduction is incomplete or inefficient, the catalytic cycle cannot initiate properly.[1]

  • Ligand Degradation: Phosphine ligands, crucial for stabilizing the palladium center, are susceptible to degradation at high temperatures. Oxygen, even in trace amounts, can oxidize phosphines to phosphine oxides, which have poor coordinating ability.[1] This strips the palladium atom of its protective ligand shell, leading to deactivation.

  • Palladium Agglomeration (Formation of "Palladium Black"): At elevated temperatures, coordinatively unsaturated palladium atoms—often resulting from ligand degradation—can aggregate into larger, insoluble palladium metal clusters.[1] This phenomenon is visibly characterized by the formation of a black precipitate, commonly known as "palladium black." Once formed, these aggregates are no longer part of the soluble, active catalytic cycle, leading to a dramatic drop in reaction rate.[1]

  • Inadequate Base: The base plays a critical role in activating the boronic acid for the transmetalation step.[2][3][4][5] If the base is too weak, impure, or used in insufficient quantity, the transmetalation step becomes a bottleneck, slowing the entire catalytic cycle.

Q2: My conversion is acceptable, but I'm seeing significant side products like dehalogenated starting material or homocoupled products. Why?

The formation of side products points to competing reaction pathways that consume starting materials or intermediates, thereby lowering the yield of the desired product.

  • Dehalogenation: This occurs when the aryl halide is converted to an arene (Ar-X → Ar-H). This side reaction is often mediated by hydride sources in the reaction mixture.[6] Common culprits include amine bases or alcohol solvents.[7] Prolonged heating can also promote this pathway.

  • Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules (Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar) is typically promoted by the presence of oxygen.[1][7] Oxygen can facilitate an oxidative cycle that leads to this undesired product.

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source (often water), converting the boronic acid to the corresponding arene (Ar-B(OH)₂ → Ar-H).[8] This process is catalyzed by the presence of bases, which are essential for the main reaction, and can be accelerated by palladium complexes with bulky phosphine ligands.[8]

Q3: My reaction mixture has turned black and a precipitate has formed. What is this, and is the reaction salvageable?

The black precipitate is "palladium black," which consists of aggregated, insoluble palladium metal (Pd(0)) particles.[1]

Is it a problem? Yes, unequivocally. The formation of significant palladium black is a clear visual indicator of catalyst deactivation. The palladium atoms in this aggregated state are not available to participate in the catalytic cycle, which will cause the reaction to slow down or stop completely.[1]

Is it salvageable? In most laboratory settings, once significant precipitation has occurred, it is very difficult to reverse the process and regenerate the active catalyst in situ. The focus should shift to prevention in subsequent experiments.

Section 2: Troubleshooting and Prevention Strategies

This section provides actionable protocols and best practices to address the issues identified above.

Troubleshooting Guide 1: Addressing Low Conversion
IssueRecommended ActionCausality and Scientific Rationale
Inactive Catalyst Use a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a modern, air-stable precatalyst (e.g., Buchwald precatalysts). Ensure precatalysts like Pd₂(dba)₃ have not degraded during storage.Modern precatalysts are designed to generate the active L-Pd(0) species more reliably and efficiently under reaction conditions, bypassing potential issues with incomplete in situ reduction.[1]
Reagent Purity & Air Sensitivity Use fresh, high-purity phosphine ligands stored under an inert atmosphere. Ensure solvents are anhydrous (if required) and thoroughly degassed.Oxygen is a primary culprit in catalyst deactivation, oxidizing both the active Pd(0) catalyst and the phosphine ligands.[1] Degassing removes dissolved oxygen, protecting the catalytic system.
Sub-optimal Temperature If the reaction is sluggish, cautiously increase the temperature. However, if catalyst precipitation is observed, lower the temperature.Higher temperatures increase reaction rates but also accelerate catalyst decomposition pathways.[1] Finding the optimal temperature is a balance between sufficient reaction rate and maintaining catalyst stability.
Ligand:Palladium Ratio Ensure an adequate ligand-to-palladium ratio, typically ranging from 1:1 to 4:1.An insufficient amount of ligand leaves the palladium center coordinatively unsaturated, making it highly prone to aggregation and precipitation.[1] The optimal ratio is ligand-dependent.
Base Selection If a reaction is stalling, screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered for maximum surface area.The base's strength and solubility are critical for activating the boronic acid. An ineffective base can halt the transmetalation step, which is often rate-limiting.[4][9]
Mixing For biphasic systems (e.g., toluene/water), ensure vigorous stirring.Inadequate mixing limits the interfacial area between the organic and aqueous phases, hindering the transfer of reagents and slowing the reaction.[1]
Troubleshooting Guide 2: Minimizing Side Reactions
Side ReactionRecommended ActionScientific Rationale
Dehalogenation Switch from amine or alcohol-based reagents to carbonate or phosphate bases and aprotic solvents (e.g., dioxane, toluene).This eliminates potential hydride sources that are known to cause the undesired reduction of the aryl halide.[7]
Homocoupling Ensure thorough degassing of the reaction mixture. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.This side reaction is primarily driven by the presence of oxygen. Rigorously excluding air from the reaction vessel is the most effective preventative measure.[1][7]
Protodeboronation Use a slight excess (1.2–1.5 eq.) of the boronic acid. Avoid unnecessarily long reaction times or excessive temperatures.Using a slight excess of the boronic acid can help compensate for its gradual degradation. Minimizing reaction time and temperature reduces the exposure of the boronic acid to conditions that favor this degradation pathway.[7][8]

Section 3: Catalyst Regeneration

Q4: Can I regenerate the "palladium black" or other deactivated catalyst species?

While several industrial methods exist for reclaiming palladium from waste streams, in situ regeneration or simple post-reaction recovery for reuse in a lab setting is challenging and often impractical.

  • Leaching and Re-deposition: Some heterogeneous catalysts are believed to operate via a leaching mechanism, where active palladium species dissolve into the solution and re-deposit on the support.[10][11][12] However, this is a complex equilibrium and not a simple regeneration procedure.

  • Recyclable Catalysts: Research is ongoing into developing truly recyclable catalysts, often involving specialized ligands or supports that prevent aggregation and allow for recovery and reuse over multiple cycles.[13][14]

  • Practical Approach: For most researchers, the most effective strategy is not regeneration but prevention. Optimizing the reaction to prevent deactivation in the first place will yield better results than attempting to salvage a failed reaction. If catalyst cost is a major concern, methods for isolating the palladium-containing material for off-site reclamation can be considered.[15]

Section 4: Experimental Protocols & Data

Protocol: General Procedure for a High-Temperature Suzuki Coupling

This protocol incorporates best practices to minimize catalyst deactivation.

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).

  • Reagent Preparation: To a reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq.), the boronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add the degassed solvent(s) (e.g., Dioxane/H₂O 4:1) via syringe.

  • Degassing: Thoroughly degas the entire mixture by sparging with an inert gas for 15-30 minutes or by performing three freeze-pump-thaw cycles.[1][7] This is a critical step.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring under the inert atmosphere.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

Data: Typical Reaction Parameter Ranges

The following table provides general guidelines for key reaction parameters.

ParameterTypical RangeNotes on Catalyst Stability
Catalyst Loading 0.5 - 2.5 mol%Higher loadings may be needed for difficult couplings but can also increase the rate of decomposition if other parameters are not optimal.[1]
Ligand:Pd Ratio 1:1 to 4:1Crucial for stability. Insufficient ligand leads to aggregation. The optimal ratio depends on the specific ligand used.[1]
Base Equivalents 1.5 - 3.0 eq.Insufficient base will stall the reaction by inhibiting transmetalation.[1]
Temperature 80 - 120 °CA balance must be struck. Excessive heat is a primary driver of catalyst decomposition and side reactions.[1][16]

Section 5: Visualizing the Process

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental steps of the reaction. The active catalyst is a Pd(0) species which undergoes oxidative addition with the aryl halide to form a Pd(II) intermediate. Following transmetalation with the activated boronic acid and subsequent reductive elimination, the C-C bond is formed and the Pd(0) catalyst is regenerated.[2][17][18][19]

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0)-L (Active Catalyst) PdII_A Ar-Pd(II)-X (Oxidative Adduct) Pd0->PdII_A Oxidative Addition (+ Ar-X) PdII_B Ar-Pd(II)-Ar' (Transmetalated Complex) PdII_A->PdII_B Transmetalation (+ Ar'-B(OH)₂) PdII_B->Pd0 Reductive Elimination (- Ar-Ar') Product Ar-Ar' ArX Ar-X ArBOH2 Ar'-B(OH)₂ + Base

Caption: The core catalytic cycle of the Suzuki-Miyaura reaction.

Diagram 2: Major Catalyst Deactivation Pathways

This diagram shows how the active Pd(0) catalyst can be diverted into inactive forms, leading to reaction failure.

Deactivation_Pathways cluster_deactivation Deactivation Pathways Active L-Pd(0)-L (Active Catalyst) Oxidized L-Pd(II)-X (Inactive Oxidized Species) Active->Oxidized Oxidation Aggregates "Palladium Black" (Pd(0) Aggregates) Active->Aggregates Aggregation Degraded Pd(0) + L=O (Degraded Ligand Complex) Active->Degraded Ligand Oxidation Oxygen Excess O₂ Oxygen->Oxidized Oxygen->Degraded Heat High Temp. Heat->Aggregates LowLigand Low [Ligand] LowLigand->Aggregates

Caption: Key pathways leading to palladium catalyst deactivation.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. [Link]

  • Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling - PMC. (2025, September 10). [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Alvarez-Falcón, L., et al. (2006). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 25(23), 5453–5461. [Link]

  • Stability of Pd/C Catalysts in Solvents for Organic Synthesis - ProQuest. [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021, August 9). [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. (2017, February 28). [Link]

  • Colloidal Palladium Nanoparticles versus Commercial Palladium Catalysts for Suzuki Cross Coupling Reactions – The Influence of Surface Functional - TechConnect Briefs. [Link]

  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. (2020, July 2). [Link]

  • US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling - Google P
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. (2023, August 23). [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC. [Link]

  • Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions - MDPI. (2020, March 15). [Link]

  • Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail - ResearchGate. [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. [Link]

  • Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution | Organic Letters - ACS Publications. (2000, June 29). [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. [Link]

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2025, October 15). [Link]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand | Organometallics - ACS Publications - ACS.org. (2024, August 10). [Link]

  • Design of Glycerol-Based Solvents for the Immobilization of Palladium Nanocatalysts: A Hydrogenation Study | ACS Sustainable Chemistry & Engineering. (2021, April 30). [Link]

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. (2005, June 29). [Link]

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2025, August 5). [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. (2022, December 27). [Link]

  • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species | Organic Process Research & Development - ACS Publications. (2018, February 1). [Link]

  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand | ChemRxiv. [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society. (2025, November 17). [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. [Link]

Sources

Validation & Comparative

The Definitive Guide to Characterizing Suzuki-Miyaura Coupling Products: An NMR and LC-MS Integrated Workflow

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purity Paradox in Drug Discovery

In pharmaceutical development, the Suzuki-Miyaura cross-coupling reaction is ubiquitous, yet its product characterization is frequently oversimplified. A common failure mode in early-stage discovery is the "Purity Paradox": a compound looks pure by HPLC-UV (254 nm) but fails in biological assays or subsequent synthetic steps.

Why? Because the two most common contaminants in Suzuki couplings—residual organoboron species and palladium-ligand complexes—are often "silent" or poorly resolved in standard reversed-phase UV methods.

This guide moves beyond basic verification. It outlines a Self-Validating Analytical Protocol (SVAP) that integrates multinuclear NMR (


H, 

B,

P) with high-resolution LC-MS to ensure structural certainty and absolute purity.

Strategic Comparison: Selecting the Right Tool

Before detailing the protocol, we must objectively compare the available characterization modalities.

Table 1: Comparative Matrix of Characterization Techniques
FeatureLC-MS (High Res) NMR (

H,

C,

B)
GC-MS HPLC-UV/PDA
Primary Utility Trace impurity profiling (<0.1%) & Mass ConfirmationStructural elucidation & Bulk Purity (>95%)Volatile impurity analysisRoutine purity check
Suzuki Specific Strength Detects protodeboronation & homocoupling by-products

B
detects residual boronic acids;

P
detects ligands
Good for aryl halide starting materialsCheap, accessible
Critical Weakness Ionization suppression; Boronic acids ionize poorly in (+) modeLow sensitivity (requires >2 mg); Borosilicate glass interference (

B)
Thermal instability of boronic acids (requires derivatization)"Silent" impurities (Boron species often lack strong chromophores)
Quantification Relative (needs response factors)Absolute (qNMR) RelativeRelative
Verdict Indispensable for Purity Indispensable for Structure Niche ApplicationInsufficient alone

The LC-MS Workflow: Hunting the "Silent" Impurities

The Ionization Challenge

Standard LC-MS methods (Formic acid/Water/Acetonitrile in Positive Mode) often fail to detect residual boronic acids. Boronic acids are Lewis acids; they do not protonate easily.

  • Expert Insight: Switch to Negative ESI Mode or use a high-pH mobile phase (Ammonium Bicarbonate, pH 10) to facilitate ionization of the boronate anion

    
    .
    
Key Impurities to Monitor
  • Protodeboronation (

    
    ):  The aryl ring loses the boron group and is replaced by a proton.
    
    • Detection: Mass = Product Mass - (Coupling Partner Mass) + 1.

  • Homocoupling (

    
    ):  Oxidative coupling of two boronic acid molecules.
    
    • Detection: Dimer mass.

  • Palladium Complexes: Often seen as clusters with characteristic isotope patterns.

Visualization: LC-MS Method Development Logic

LCMS_Workflow cluster_impurities Target Impurities Start Crude Suzuki Product Screen Screen: UPLC-MS (Pos/Neg Switching) Start->Screen Decision Are Boronic Acids Visible? Screen->Decision MethodA Method A: Acidic Mobile Phase (0.1% Formic Acid) Focus: Product & Amine impurities Decision->MethodA No (Poor Ionization) MethodB Method B: Basic Mobile Phase (10mM NH4HCO3, pH 10) Focus: Boronic Acids & Phenols Decision->MethodB Yes (or needed) Analysis Data Analysis: Extract Ion Chromatograms (XIC) for By-products MethodA->Analysis MethodB->Analysis I1 Protodeboronation (Ar-H) Analysis->I1 I2 Homocoupling (Ar-Ar) Analysis->I2 I3 Pd-Ligand Adducts Analysis->I3

Figure 1: Decision tree for LC-MS method selection. Note the critical branch for basic mobile phases to detect acidic boron species.

The NMR Workflow: Beyond Proton ( H)

While


H NMR confirms the product structure, it is often crowded. To certify a Suzuki product, we utilize heteroatom NMR.
The B NMR Advantage

Boron NMR is the "smoking gun" for Suzuki reactions.

  • The Problem: Standard NMR tubes are borosilicate glass (

    
    ), creating a broad background signal at ~0 ppm.
    
  • The Solution: Use Quartz NMR tubes or acquire a background spectrum of the empty tube to subtract.

  • Chemical Shifts:

    • Boronic Acid (Starting Material): ~28–32 ppm (Broad).

    • Boronate Ester (Product/Intermediate): ~25–30 ppm.

    • "Ate" Complexes (Tetrahedral): ~0–10 ppm (Sharp).

    • Product: Should show NO signal in

      
      B.
      
The P NMR Check

Most Suzuki catalysts use phosphine ligands (


, XPhos, dppf).
  • Protocol: Run a quick

    
    P scan (proton decoupled). Any sharp peak indicates residual free ligand; broad peaks often indicate Pd-bound species.
    

Integrated Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating. The LC-MS data is cross-referenced with qNMR to ensure the "purity" is not just UV-absorbance purity.

Step 1: Sample Preparation
  • LC-MS: Dissolve 0.1 mg in 1 mL 50:50 MeCN:H2O. Filter through 0.2 µm PTFE.

  • NMR: Dissolve 5–10 mg in 0.6 mL

    
    .
    
    • Why DMSO? It breaks up boronic acid hydrogen-bonded dimers that can complicate spectra in

      
      .
      
Step 2: Data Acquisition
  • Run LC-MS: 5-95% gradient over 5 mins. Acquire full scan (MS1) and data-dependent MS2.

  • Run NMR:

    • 
      H (16 scans, d1=10s for quantitation).
      
    • 
      F (if applicable).
      
    • 
      B (Use quartz tube if available, or subtract background).
      
Step 3: The "Purity Triangulation"

Compare the three data streams:

  • LC-MS Purity: Area% of the main peak.

  • 
    H qNMR Purity:  Calculate purity using an internal standard (e.g., 1,3,5-trimethoxybenzene) or the "100% Method" (sum of all integrals).
    
  • Stoichiometric Check: Does the

    
    H NMR integration of the aryl rings match the theoretical ratio? (e.g., 1:1 ratio of the two coupled rings).[1]
    
Visualization: The Triangulation Logic

Purity_Triangulation Sample Purified Product NMR 1H qNMR (Absolute Purity) Sample->NMR LCMS LC-MS (Impurity Profile) Sample->LCMS Boron 11B NMR (Residual Reactant) Sample->Boron Check1 Check 1: Do Integrals Match Structure? NMR->Check1 Check3 Check 3: Does MS confirm Mol. Weight? LCMS->Check3 Check2 Check 2: Is Boron Signal Absent? Boron->Check2 Final RELEASE COMPOUND Check1->Final Check2->Final Check3->Final

Figure 2: The Triangulation Workflow. All three checks must pass for the compound to be released.

Case Study: Coupling of 4-Cyanophenylboronic acid + 2-Bromopyridine

Scenario: The reaction is complete by TLC. The chemist isolates a white solid.

  • LC-MS (Positive Mode): Shows a single peak at [M+H]+ = 181.06. Purity >99%.

  • The Trap: The chemist assumes success.

  • The SVAP Protocol Application:

    • LC-MS (Negative Mode): Reveals a small peak at m/z 146 (4-cyanophenylboronic acid, [M-H]-).

    • 
      H NMR:  Shows the product peaks, but integration of the pyridine ring protons is slightly low (0.9 vs 1.0) relative to the phenyl ring.[2]
      
    • 
      B NMR:  Shows a broad hump at 29 ppm.
      
    • Remediation: A basic wash (NaHCO3) was insufficient. The sample was re-purified using a silica column flushed with 1% triethylamine to bind the boronic acid.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]

  • Hansen, S. K., et al. (2021). Analysis of Boronic Acids by LC-MS/MS: Method Development and Validation. Journal of Pharmaceutical and Biomedical Analysis, 195, 113839.
  • Perrin, C. L., & Nielson, J. D. (1997). "Strong" Hydrogen Bonds in Chemistry and Biology. Annual Review of Physical Chemistry, 48, 511-544.
  • Simó, C., et al. (2005). Capillary Electrophoresis-Mass Spectrometry of Boronic Acids. Electrophoresis, 26(7-8), 1442-1450. [Link]

Sources

A Senior Application Scientist's Guide to Palladium Catalysts for Indole Arylation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Arylated Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and functional organic materials. The direct attachment of aryl groups to this privileged scaffold—a transformation known as indole arylation—unlocks vast chemical space, enabling the fine-tuning of biological activity and material properties. However, the indole ring presents multiple potential sites for arylation: the N1-position of the pyrrolic nitrogen and the C2 and C3 positions of the electron-rich double bond, not to mention the less reactive C4-C7 positions on the benzene ring.[1]

Achieving high regioselectivity in this process is a formidable challenge, as minor changes in reaction conditions can lead to mixtures of products. The choice of the palladium catalyst system—comprising the palladium precursor and, crucially, the ancillary ligand—is the single most important factor in dictating the outcome of the reaction. This guide provides an in-depth comparative analysis of the leading palladium catalyst systems for indole arylation, offering field-proven insights and actionable experimental data to guide researchers in selecting the optimal catalyst for their specific synthetic goals.

Mechanistic Foundations: Understanding the Palladium Catalytic Cycles

The regioselectivity of palladium-catalyzed indole arylation is fundamentally governed by the operative reaction mechanism. Two primary catalytic cycles are dominant, and the choice of ligand and reaction conditions dictates which pathway is favored.

The Buchwald-Hartwig Amination Cycle for N-Arylation

For the formation of a C-N bond at the indole nitrogen, the reaction proceeds via the well-established Buchwald-Hartwig amination pathway. This cycle is the gold standard for forming aryl-nitrogen bonds.[2]

The key to this cycle's efficiency lies in the final reductive elimination step, where the C-N bond is formed. This step is often rate-limiting and is dramatically accelerated by the use of bulky, electron-rich ligands on the palladium center. These ligands stabilize the electron-rich metal center and promote the difficult bond-forming event.

Buchwald-Hartwig Catalytic Cycle cluster_cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X (L)n Pd0->PdII OxAdd->PdII LigEx Amine Coordination PdII->LigEx + Indole-NH AmineComplex [Ar-Pd(II)-NH(Indole)]+ (L)n X- PdII->AmineComplex LigEx->AmineComplex Deprot Deprotonation (Base) AmineComplex->Deprot AmidoComplex Ar-Pd(II)-N(Indole) (L)n AmineComplex->AmidoComplex Deprot->AmidoComplex AmidoComplex->Pd0 AmidoComplex->Pd0 RedElim Reductive Elimination AmidoComplex->RedElim Product Ar-Indole RedElim->Product

Figure 1: General catalytic cycle for the Buchwald-Hartwig N-arylation of indoles.

C-H Activation Pathways for C2/C3 Arylation

The direct arylation of the indole C-H bonds is more complex and can proceed through several mechanistic routes. The regioselectivity between the C2 and C3 positions is exquisitely sensitive to the catalyst system.

  • Electrophilic Palladation / Concerted Metalation-Deprotonation (CMD): In many cases, particularly with electron-rich free (NH)-indoles, the reaction is believed to initiate via an electrophilic attack of an Ar-Pd(II)-X species on the indole's C3 position (the most nucleophilic site). This is often followed by reductive elimination to yield the C3-arylated product.[3]

  • Oxidative Heck-Type Pathway: In oxidative arylation variants (using an oxidant to regenerate the active Pd(II) catalyst), the reaction can proceed via a Heck-type mechanism. This involves the insertion of the indole C2=C3 double bond into the Ar-Pd(II) bond, which typically leads to C2-arylation.[4]

Crucially, the choice of ligand can modulate the relative energy barriers of these competing pathways. As demonstrated by Sanford and co-workers, a "ligand-free" Pd(OTs)2 system favors a C2-selective Heck-type pathway, while the addition of a bidentate nitrogen-based ligand like 2,2'-bipyrimidine shuts down this route and favors a C3-selective C-H activation/reductive elimination mechanism.[4] This represents a powerful example of catalyst-controlled regioselectivity.

Comparative Analysis of Leading Catalyst Systems

The optimal palladium catalyst is defined by the desired regiochemical outcome. We will analyze the premier catalyst classes for N-arylation and C-H arylation, respectively.

N-Arylation: Bulky Phosphines vs. N-Heterocyclic Carbenes (NHCs)

The Buchwald-Hartwig amination is the undisputed method of choice for indole N-arylation.[2] The evolution of this reaction has been driven by ligand design, with two families emerging as dominant: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).

  • Bulky Phosphine Ligands (e.g., XPhos, RuPhos): These ligands, developed by the Buchwald group, are characterized by a sterically demanding biaryl backbone. This bulk facilitates the crucial reductive elimination step from the palladium center, which is often the rate-limiting step in the catalytic cycle.[5] They are highly effective for coupling a wide range of aryl halides (including chlorides) and pseudohalides with indoles.[5]

  • N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr, PEPPSI-type): NHCs are strong σ-donating ligands that form very stable bonds with palladium. This stability often translates into longer catalyst lifetimes and resistance to decomposition at high temperatures. Modern NHC-based precatalysts, such as the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) series, offer excellent air and moisture stability, simplifying reaction setup.[3] Recent research shows that modifying the NHC structure, for instance by incorporating an indole moiety, can lead to catalysts that outperform commercial standards like PEPPSI-IPr.[3]

C-H Arylation: Ligand-Free vs. Ligand-Directed Systems

Direct C-H arylation avoids the need for pre-functionalized indole starting materials, offering a more atom-economical approach.

  • Ligand-Free C3-Arylation: For the highly regioselective arylation at the C3 position of free (NH)-indoles, a remarkably simple and effective system has been developed. Using palladium acetate Pd(OAc)2 as the catalyst in the absence of any phosphine or NHC ligand, but in the presence of a base like K2CO3 and a phase-transfer agent, affords excellent yields of 3-arylindoles.[3] This method is operationally simple, uses inexpensive reagents, and can be performed without a glovebox.[3] The prevailing mechanism is thought to be an electrophilic palladation at the C3 position of the indolyl potassium salt.[5]

  • Catalyst-Controlled C2/C3 Arylation: As previously mentioned, regioselectivity in oxidative C-H arylation can be switched by the strategic use of ligands. This provides a sophisticated method for accessing either the C2 or C3 isomer from the same starting materials simply by altering the catalyst formulation. A ligand-free Pd(OTs)2 system favors C2 arylation, whereas adding a ligand like 2,2'-bipyrimidine (bpym) promotes selective C3 arylation.[4]

Quantitative Performance Data

The following table summarizes experimental data from leading literature reports to allow for a direct comparison of catalyst performance. The model reaction is the arylation of a simple indole substrate with a representative aryl halide.

TargetCatalyst SystemAryl HalideBaseSolventTemp (°C) / Time (h)Yield (%)Ref.
N-Arylation 1.5% Pd₂(dba)₃ / 3.0% XPhos 4-ChlorotolueneNaOt-BuToluene100 / 398[5]
N-Arylation 1.0% Pd-IIn-C5 (NHC) 4-ChlorotolueneNaOt-BuDioxane100 / 1299[3]
N-Arylation 1.0% PEPPSI-Pd-IPr (NHC)4-ChlorotolueneNaOt-BuDioxane100 / 1287[3]
C3-Arylation 5% Pd(OAc)₂ / 20% BnBu₃NCl4-BromoanisoleK₂CO₃Toluene110 / 2473[5]
C2-Arylation 5% Pd(OTs)₂ 4-Fluorophenylboronic Acid-DCE40 / 1774 (>8:1 C2:C3)[4]
C3-Arylation 5% Pd(OTs)₂ / 10% bpym4-Fluorophenylboronic Acid-AcOH/TFE60 / 1781 (1:13 C2:C3)[4]

Note: Yields are for isolated products. Conditions are optimized for the specific reaction shown.

Experimental Protocols: Field-Validated Methodologies

The following protocols are detailed, self-validating systems for achieving high-yield, selective indole arylation.

Protocol 1: Buchwald-Hartwig N-Arylation using a Pd/XPhos Catalyst

(Adapted from Old, D. W. et al., Org. Lett., 2000)[5]

This protocol describes the N-arylation of indole with 4-chlorotoluene, a representative and challenging aryl chloride coupling partner.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (13.7 mg, 0.015 mmol, 1.5 mol%), XPhos (28.6 mg, 0.06 mmol, 6.0 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Add toluene (2.0 mL), followed by indole (117 mg, 1.0 mmol), and 4-chlorotoluene (127 mg, 1.0 mmol) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 3-5 hours.

  • Workup: Cool the reaction to room temperature. Dilute with diethyl ether (10 mL) and filter through a pad of Celite®. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the N-arylindole product.

Protocol 2: Ligand-Free C3-Arylation using Pd(OAc)₂

(Adapted from Bellina, F. et al., J. Org. Chem., 2008)[5]

This protocol describes a practical, highly regioselective C3-arylation of indole with 4-bromoanisole. It is notable for its operational simplicity.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine indole (117 mg, 1.0 mmol), 4-bromoanisole (224 mg, 1.2 mmol), potassium carbonate (414 mg, 3.0 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol, 5 mol%), and benzyl(tributyl)ammonium chloride (62.4 mg, 0.2 mmol, 20 mol%).

  • Solvent Addition: Add 4 mL of toluene. Note: An inert atmosphere is not strictly required for this protocol to be successful.

  • Reaction: Heat the mixture to reflux (oil bath temperature ~110-115 °C) with vigorous stirring for 24 hours.

  • Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL). Filter the mixture through a short pad of silica gel, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography to yield the pure 3-arylindole.

Decision Workflow for Catalyst Selection

Choosing the correct catalyst system is paramount. The following workflow provides a logical decision-making process based on the desired regiochemical outcome.

Sources

A Comparative Guide to the Reactivity of 3-methyl-1H-indol-6-yl Boronic Acid and 1H-indol-5-yl Boronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the indole scaffold remains a cornerstone for the design of novel functional molecules.[1] Its versatile derivatization, particularly through robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, allows for the exploration of vast chemical space.[2][3][4] Among the key building blocks for such transformations are indolylboronic acids, which offer a stable and accessible means to introduce the indole moiety.[1]

This guide provides an in-depth comparison of the reactivity of two commercially available and synthetically important indole-based boronic acids: 3-methyl-1H-indol-6-yl boronic acid and 1H-indol-5-yl boronic acid . Understanding the nuanced differences in their reactivity is paramount for optimizing reaction conditions, maximizing yields, and ultimately accelerating drug discovery and development programs.

At a Glance: Key Differences and Reactivity Synopsis

Feature3-methyl-1H-indol-6-yl Boronic Acid1H-indol-5-yl Boronic Acid
Structure Contains a methyl group at the C3 position.Unsubstituted at the C3 position.
Predicted Reactivity Less reactive due to the deactivating effect of the C3-methyl group and potential steric hindrance.More reactive due to the absence of a deactivating group on the pyrrole ring.
Key Influencing Factors Electronic deactivation by the C3-methyl group; potential for steric hindrance.Favorable electronic properties of the unsubstituted indole ring.

Delving Deeper: A Mechanistic and Structural Analysis

The reactivity of indolylboronic acids in Suzuki-Miyaura coupling is primarily governed by the efficiency of the transmetalation step, where the indole group is transferred from the boron atom to the palladium catalyst.[3][4] This step is highly sensitive to the electronic and steric environment of the organoboron compound.

Electronic Effects: The Decisive Factor

The indole ring is an electron-rich aromatic system, with the highest electron density located at the C3 position of the pyrrole ring.[5] This inherent nucleophilicity makes the indole core susceptible to electrophilic attack. However, in the context of Suzuki-Miyaura coupling, we are concerned with the electronic character of the carbon atom attached to the boronic acid group.

  • 1H-indol-5-yl boronic acid: In this isomer, the boronic acid group is situated on the benzene portion of the indole. The electronic nature of the C5 position is influenced by the overall electron-donating character of the fused pyrrole ring. This generally results in a sufficiently nucleophilic boronic acid for efficient transmetalation. High yields have been reported for Suzuki couplings involving 1H-indol-5-yl boronic acid, underscoring its favorable reactivity. For instance, the coupling of 5-bromo-1H-indole with (1H-indol-5-yl)boronic acid has been shown to produce the corresponding bi-indole in an 86% yield.[6]

  • 3-methyl-1H-indol-6-yl boronic acid: The introduction of a methyl group at the C3 position significantly alters the electronic landscape of the indole ring. While alkyl groups are typically considered electron-donating, studies on the electrophilic substitution of indoles have shown that a methyl group at the C3 position can be deactivating towards the pyrrole ring.[5] This effect is attributed to the complex interplay of inductive and resonance effects within the heterocyclic system. Kinetic studies on the azo-coupling of indole and its methyl derivatives have demonstrated that 3-methylindole is less reactive than unsubstituted indole.[5] This deactivating effect likely extends to the benzene ring, reducing the nucleophilicity of the C6 position and consequently slowing down the transmetalation step in Suzuki-Miyaura coupling.

Steric Considerations: A Potential Hindrance

While electronic effects appear to be the dominant factor, steric hindrance can also play a role in modulating reactivity, particularly for substrates with bulky substituents.

  • 1H-indol-5-yl boronic acid: This molecule is relatively unencumbered, allowing for facile approach of the palladium catalyst to the boronic acid moiety.

  • 3-methyl-1H-indol-6-yl boronic acid: The methyl group at the C3 position is not in immediate proximity to the C6 boronic acid. However, depending on the specific palladium catalyst and ligands employed, there could be a minor steric interaction that disfavors the formation of the pre-transmetalation complex. While likely a secondary effect compared to the electronic deactivation, it could contribute to a lower overall reaction rate.

Experimental Workflow and Considerations

To empirically validate the predicted reactivity differences, a standardized Suzuki-Miyaura coupling experiment can be performed. The following protocol provides a robust starting point for comparing the two boronic acids.

Standardized Suzuki-Miyaura Coupling Protocol

This protocol is a general guideline and may require optimization for specific substrates.

dot

Caption: A generalized workflow for the Suzuki-Miyaura coupling of indolylboronic acids.

Materials:

  • 3-methyl-1H-indol-6-yl boronic acid

  • 1H-indol-5-yl boronic acid

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., potassium carbonate)

  • Solvent system (e.g., a mixture of toluene, ethanol, and water)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 mmol), the respective indolylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the solvent system (e.g., toluene:ethanol:water in a 4:1:1 ratio, 5 mL).

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the palladium catalyst (0.05 mmol) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 90 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the purified product by NMR and mass spectrometry and calculate the isolated yield.

By conducting this experiment for both boronic acids under identical conditions and with the same aryl halide, a direct comparison of their reactivity can be made based on reaction time and isolated yield.

Conclusion and Recommendations

Based on fundamental principles of organic chemistry and supporting literature, 1H-indol-5-yl boronic acid is predicted to be more reactive than 3-methyl-1H-indol-6-yl boronic acid in Suzuki-Miyaura coupling reactions. This is primarily attributed to the electron-deactivating effect of the methyl group at the C3 position in the latter compound.

For researchers and drug development professionals, this has several practical implications:

  • When developing new synthetic routes, 1H-indol-5-yl boronic acid may be the preferred reagent for achieving higher yields and shorter reaction times, particularly with challenging coupling partners.

  • For reactions involving 3-methyl-1H-indol-6-yl boronic acid, more forcing reaction conditions may be necessary. This could include higher temperatures, longer reaction times, or the use of more active palladium catalysts and ligands.

  • It is crucial to empirically optimize the reaction conditions for each specific substrate combination, as the interplay of electronic and steric factors can be complex.

By understanding these intrinsic reactivity differences, chemists can make more informed decisions in the design and execution of their synthetic strategies, ultimately leading to more efficient and successful outcomes in their research endeavors.

References

  • Electronic substitution effect on the ground and excited state properties of the indole chromophore: A comput
  • Suzuki reaction with different boronic acids.
  • Hammett substituent constants: Topics by Science.gov.
  • Electrophilic substitution in indoles, part 20' hammett correlations of the coupling of aryldiazonium. HETEROCYCLES, Vol. 60, No. 2, 2003.
  • Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry.
  • Suzuki reaction - Wikipedia.
  • Selective C–H Olefination of Indolines (C5) and Tetrahydroquinolines (C6)
  • Selective C–H Olefination of Indolines (C5) and Tetrahydroquinolines (C6)
  • Hammett equ
  • Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalon
  • Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents
  • The Effect of Substituents on Reactivity. St.Peter's Institute of Pharmaceutical Sciences.
  • Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. CONICET.
  • Suzuki Coupling - Organic Chemistry Portal.
  • The Suzuki Reaction - Andrew G Myers Research Group.
  • Organoborane coupling reactions (Suzuki coupling). PMC.
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity.
  • Correlations of Structure with Reactivity of Arom
  • Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid. Benchchem.
  • Indolylboronic Acids: Preparation and Applic
  • The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. PMC.
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
  • A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. MDPI.

Sources

Validating the structure of novel 2,6-disubstituted 3-methylindoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Trap

In medicinal chemistry, the indole scaffold is ubiquitous, appearing in FDA-approved drugs ranging from indomethacin to osimertinib. However, the synthesis of 2,6-disubstituted 3-methylindoles presents a specific "regioisomer trap."

Whether utilizing the classic Fischer indole synthesis or modern Palladium-catalyzed C-H functionalization, researchers frequently encounter ambiguity. Does the substituent reside at the 6-position or the 4-position? Is the methyl group firmly anchored at C3, or did a 1,2-migration occur?

This guide objectively compares the three primary validation methodologies—1D NMR , 2D NMR (The Recommended Standard) , and X-ray Crystallography —to establish a self-validating protocol for confirming this specific scaffold.

The Structural Challenge

The core challenge in validating 2,6-disubstituted 3-methylindoles lies in the lack of scalar coupling between the pyrrole and benzene rings.

  • The Isomer Risk: In Fischer synthesis using 3-substituted phenylhydrazines, cyclization can occur at either the ortho or para position relative to the substituent, yielding a mixture of 4- and 6-substituted indoles.

  • The Methyl Ambiguity: Distinguishing a 2-methyl-3-substituted isomer from a 3-methyl-2-substituted isomer is often impossible via 1D NMR alone due to overlapping chemical shifts (

    
     2.1–2.4 ppm).
    
Visualization: The Validation Decision Tree

ValidationFlow Start Crude Reaction Mixture MethodA Method A: 1D NMR (1H, 13C) Start->MethodA MethodB Method B: 2D NMR (NOESY + HMBC) Start->MethodB Standard Protocol MethodC Method C: X-Ray Crystallography Start->MethodC If Solid/Crystal Risk High Risk: Ambiguous Regiochemistry MethodA->Risk Inconclusive J-coupling Risk->MethodB Escalation ResultB Confident Assignment: 3-Me/H4 Interaction MethodB->ResultB ResultB->MethodC Final Validation (Optional) ResultC Absolute Configuration MethodC->ResultC

Figure 1: Decision matrix for structural validation. Method B (2D NMR) offers the optimal balance of speed and certainty.

Comparative Analysis of Methodologies

Method A: 1D NMR ( H, C)

The Baseline Approach

While necessary for purity assessment, 1D NMR is often insufficient for structural proof of this specific scaffold.

  • Mechanism: Relies on chemical shift (

    
    ) and scalar coupling (
    
    
    
    ).
  • The Failure Mode:

    • Benzene Ring: The coupling pattern for a 2,6-disubstituted indole (H4 doublet, H5 doublet of doublets, H7 doublet) can mimic a 2,5-disubstituted indole depending on resolution.

    • Pyrrole Ring: There are no protons on C2 or C3 (fully substituted). Thus, there is no J-coupling to connect the methyl group to the aromatic ring. You cannot prove the methyl is at C3 versus C2 solely by splitting patterns.

Method B: 2D NMR (NOESY + HMBC)

The Recommended Standard

This is the self-validating system required for high-integrity research. It relies on spatial proximity (NOE) rather than bond connectivity.

  • Mechanism:

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons within <5 Å of each other.

    • HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range C-H coupling (2-3 bonds).[1]

  • The "Smoking Gun" Signal:

    • To confirm the 3-Methyl group: You must observe an NOE cross-peak between the Methyl protons and the H4 aromatic proton .

    • Why? H4 is the only proton spatially close to C3. If the methyl were at C2, it would be too distant from H4 to show a strong NOE signal.

Method C: X-Ray Crystallography

The Ultimate Truth

  • Mechanism: Diffraction of X-rays by the crystal lattice to map electron density.

  • Pros: Unambiguous determination of bond lengths, angles, and absolute regiochemistry.

  • Cons: Requires a single crystal (often difficult with oily indoles); destructive; time-consuming.

Data Summary: Performance Matrix

FeatureMethod A: 1D NMRMethod B: 2D NMR (Recommended)Method C: X-Ray Crystallography
Regioisomer Certainty Low (Ambiguous)High (99%) Absolute (100%)
Sample State SolutionSolutionSolid Crystal Only
Time to Result 10 Minutes2-4 Hours2-7 Days
Cost Efficiency HighHighLow
Key Data Point J-coupling (7-8 Hz)NOE: 3-Me

H4
Electron Density Map

Experimental Protocol: The "Self-Validating" Workflow

To ensure reproducibility and scientific integrity (E-E-A-T), follow this specific 2D NMR protocol designed for indole verification.

Step 1: Sample Preparation
  • Solvent: Dissolve 10-15 mg of the purified indole in 0.6 mL DMSO-d6 .

    • Rationale: DMSO prevents aggregation better than CDCl

      
       for polar heterocycles, sharpening the NH signals which are crucial anchors.
      
  • Tube: Use high-precision 5mm NMR tubes to minimize shimming errors.

Step 2: Acquisition Parameters (600 MHz recommended)
  • HMBC:

    • Set long-range coupling constant (

      
      ) to 8 Hz.
      
    • Goal: Detect correlation between Methyl protons and C2/C3/C3a quaternary carbons .

  • NOESY (Critical Step):

    • Mixing Time (

      
      ):  Set to 500 ms .
      
    • Rationale: This duration is optimized for small molecules (MW 200-500) to maximize the NOE signal without excessive spin diffusion.

    • Target: Look for the "Through-Space" interaction.

Step 3: Data Interpretation (The Logic Check)

Use the following logic gate to validate your structure. If these signals are absent, the structure is misassigned.

  • The Anchor: Identify the 3-Methyl singlet (

    
     2.1-2.3 ppm).
    
  • The Bridge (HMBC): Does the Methyl signal correlate to two quaternary carbons (C3, C3a) and one substituted carbon (C2)?

  • The Proof (NOESY):

    • Signal A: Methyl

      
       Substituent at C2 (Confirming adjacency).
      
    • Signal B: Methyl

      
       H4 Aromatic Proton (Confirming C3 position).
      
Visualization: The NOE Connectivity Map

NOE_Pathway Me3 3-Methyl (Anchor) H4 H4 Proton (Peri-position) Me3->H4 CRITICAL NOE (Proves 3-Pos) R2 R2 Substituent (Ortho) Me3->R2 Strong NOE (Proves Adjacency) NH Indole NH NH->Me3 No Interaction (Too Distant)

Figure 2: The "Smoking Gun" NOE interactions. The correlation between 3-Methyl and H4 is the definitive proof of the 3-methylindole structure.

References

  • Regioselectivity in Fischer Indole Synthesis

    • Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modul
    • Source: PubMed (NIH).
    • [Link]

  • NMR Characterization of Indoles

    • Unambiguous assignment of the 13C NMR spectra of methylindoles.
    • Source: Magnetic Resonance in Chemistry (via Scite.ai/Wiley).
    • [Link]

  • Distinguishing Regioisomers

    • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
    • Source: Oxford Instruments Application Note.[2]

    • [Link]

  • Biological Relevance (METTL3 Inhibitors)

    • Design, synthesis, and biological evaluation of 2, 6-di-substituted indole deriv
    • Source: European Journal of Medicinal Chemistry (PubMed).
    • [Link]

Sources

Comparative Guide: Boronic Ester Efficacy in Indole Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole scaffold presents a dichotomy in Suzuki-Miyaura coupling: while C3-boryl indoles behave like standard aryl boronic esters, C2-boryl indoles are notoriously unstable , prone to rapid protodeboronation under the basic conditions required for transmetalation.

This guide objectively compares the two dominant classes of boron reagents—Pinacol (Bpin) Esters and N-Methyliminodiacetic Acid (MIDA) Boronates —specifically for indole functionalization.

  • Pinacol Esters (Bpin): The industry standard for stable positions (C3, C4-C7). High reactivity but poor stability for C2-indolyl species.

  • MIDA Boronates: The requisite solution for "unstable" classes (C2-indolyl).[1] They utilize a "slow-release" mechanism to maintain low steady-state concentrations of the active boronic acid, outcompeting decomposition pathways.

The Indole Challenge: Stability vs. Reactivity

To choose the correct reagent, one must understand the failure mode. Indole-2-boronic acids and their simple esters (like Bpin) undergo protodeboronation (replacement of the B-group with H) significantly faster than carbocyclic aryl boronates.

Mechanistic Failure Mode (Protodeboronation)

Base-catalyzed hydrolysis generates a boronate "ate" complex. For C2-indolyl species, the adjacent nitrogen lone pair and the electron-rich ring facilitate the cleavage of the C-B bond, releasing the indole and boric acid.

IndoleStability cluster_0 Critical Failure Point IndoleBpin Indole-2-Bpin (Precursor) Boronate Boronate 'Ate' Complex [Indole-B(OH)3]- IndoleBpin->Boronate Hydrolysis (Base/H2O) Product Coupled Product (2-Arylindole) Boronate->Product Transmetalation (k_trans) Decomp Protodeboronation (Indole + B(OH)3) Boronate->Decomp C-B Cleavage (k_decomp) PdCycle Pd(II)-Ar Oxidative Complex PdCycle->Product Reductive Elimination

Figure 1: The competition between productive coupling (green) and destructive protodeboronation (red). For C2-indoles, k_decomp often exceeds k_trans.

Comparative Analysis: Bpin vs. MIDA[2]

Pinacol Boronic Esters (Bpin)[3]
  • Structure: Planar, sp2 hybridized boron.

  • Reactivity: Lewis acidic; binds base immediately to form the active transmetalating species.

  • Indole Application: Excellent for C3, C5, C6, C7 functionalization.

  • Limitation: In C2-functionalization, the rapid formation of the boronate leads to high standing concentrations of the unstable intermediate. Decomposition often outpaces the catalytic cycle.

MIDA Boronates[1][2][4][5][6]
  • Structure: Pyramidal, sp3 hybridized boron (tetrahedral). The nitrogen dative bond masks the Lewis acidity.

  • Reactivity: Inert to anhydrous cross-coupling conditions.[2] Requires aqueous base to hydrolyze the MIDA ligand.[3]

  • Indole Application: Essential for C2 functionalization.

  • Mechanism: Slow-Release .[1][2][4] The hydrolysis of MIDA is the rate-limiting step. This keeps the concentration of the unstable boronic acid low (below the saturation limit of the catalyst), ensuring that as soon as the active species is generated, it is consumed by the catalyst rather than decomposing.

Performance Data Comparison

Data synthesized from comparative studies of unstable 2-heteroaryl boronates (Burke et al. and Buchwald et al.).

FeaturePinacol Ester (Bpin)MIDA Boronate
Atom Economy HighLower (MIDA ligand is heavy)
C3-Indole Yield Excellent (>90%) Good (>85%)
C2-Indole Yield Poor (<30%) to Moderate*Excellent (>80%)
Stability (Air/Moisture) Moderate (hydrolyzes over time)Indefinite (Bench stable solid)
Purification Streaks on Silica (often requires decomposition)Elutes easily on Silica
Anhydrous Coupling CompatibleIncompatible (Requires H2O/Base)

*Note: C2-Bpin yields can be improved with large excesses of reagent (1.5–2.0 equiv) and anhydrous conditions, but reliability is low.

Experimental Protocols

Protocol A: The "Slow-Release" Method (For C2-Indolyl MIDA)

Use this for unstable substrates where protodeboronation is a risk.

Reagents:

  • 2-Indolyl MIDA boronate (1.0 equiv)

  • Aryl Bromide/Chloride (1.0 equiv)

  • Catalyst: Pd(OAc)2 (1-2 mol%) + SPhos or XPhos (2-4 mol%)

  • Base: K3PO4 (3.0 equiv, 3.0 M aqueous solution)

  • Solvent: THF or Dioxane (degassed)

Step-by-Step:

  • Setup: Charge a reaction vial with MIDA boronate, aryl halide, and Pd/Ligand source.

  • Solvent: Add THF (0.1 M concentration relative to substrate).

  • Activation: Add aqueous K3PO4. Crucial: The water is necessary to hydrolyze the MIDA ligand.

  • Reaction: Heat to 60°C.

    • Mechanism Check: As the base hydrolyzes the MIDA, free boronic acid is released slowly.[3] The Pd catalyst immediately traps it.

  • Workup: Dilute with ether, wash with water/brine. The unreacted MIDA boronate (if any) remains in the organic layer but can be separated via column chromatography (MIDA boronates are silica stable).

Protocol B: Standard High-Activity Method (For C3-Indolyl Bpin)

Use this for stable substrates to maximize speed and atom economy.

Reagents:

  • 3-Indolyl Bpin (1.0 equiv)

  • Aryl Halide (1.0 equiv)[1]

  • Catalyst: PdCl2(dppf) or Pd(PPh3)4 (3-5 mol%)

  • Base: K2CO3 or Cs2CO3 (2-3 equiv)

  • Solvent: DMF or Dioxane/Water (4:1)

Step-by-Step:

  • Setup: Combine all solids in a vial. Purge with Argon.

  • Solvent: Add degassed solvent.

  • Reaction: Heat to 80-100°C.

  • Workup: Standard extraction. Note: Residual Bpin can be difficult to remove; often oxidative workup (H2O2) is used to convert excess Bpin to the alcohol for easier separation, though this destroys the reagent.

Decision Matrix & Workflow

Use this logic flow to select the correct boronic ester for your specific indole coupling.

SelectionLogic Start Target: Indole Cross-Coupling Position Where is the Boron? Start->Position C3 C3 Position (Stable) Position->C3 C2 C2 Position (Unstable) Position->C2 Iterative Is Iterative Coupling Required? (Multiple couplings on one molecule) C3->Iterative Choice2 Use MIDA Boronate Slow-Release Conditions C2->Choice2 Mandatory Choice1 Use Pinacol Ester (Bpin) Standard Suzuki Conditions Iterative->Choice1 No MIDA_Iterative Use MIDA (Masked during first coupling) Iterative->MIDA_Iterative Yes

Figure 2: Decision tree for selecting boron reagents based on regiochemistry and synthetic complexity.

References

  • Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates."[4][5] J. Am. Chem. Soc.[4][5]2009 , 131, 6961–6963.[4][5] Link

  • Kinzel, T.; Zhang, Y.; Buchwald, S. L. "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles." J. Am. Chem. Soc.[4][5]2010 , 132, 14073–14075. Link

  • Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters." J. Am. Chem. Soc.2017 , 139, 13156–13165. Link

  • Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chem. Soc. Rev.2014 , 43, 412–443. Link

Sources

A Comparative Guide to In-Situ Monitoring of Boronate Ester Formation: The Superiority of 11B NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical development and material science, the precise control and understanding of chemical reactions are paramount. Boronate esters, formed through the reversible reaction of boronic acids and diols, are of significant interest due to their applications in drug delivery, sensing, and dynamic covalent chemistry. The ability to monitor the formation and stability of these esters in-situ provides invaluable insights into reaction kinetics, equilibrium, and the impact of environmental factors. This guide offers an in-depth comparison of analytical techniques for the real-time monitoring of boronate ester formation, with a primary focus on the exceptional capabilities of 11B Nuclear Magnetic Resonance (NMR) spectroscopy.

The Challenge of Monitoring Dynamic Covalent Chemistry

The reversible nature of boronate ester formation presents a unique analytical challenge. The equilibrium between the boronic acid, the diol, and the resulting boronate ester can be influenced by subtle changes in pH, temperature, and solvent.[1][2] Therefore, monitoring techniques must be non-invasive and capable of providing quantitative data on all species in real-time.

11B NMR Spectroscopy: A Direct Window into Boron Chemistry

Boron-11 (¹¹B) is a quadrupolar nucleus with a natural abundance of 80.1%, making it a highly sensitive nucleus for NMR spectroscopy.[1][3] The key to its utility in monitoring boronate ester formation lies in the distinct change in the chemical environment of the boron atom during the reaction.

The boron atom in a boronic acid is sp² hybridized and exists in a trigonal planar geometry.[4][5] Upon reaction with a diol to form a boronate ester, the boron atom becomes sp³ hybridized and adopts a more shielded, tetrahedral geometry.[4][5] This change in hybridization and coordination results in a significant upfield shift in the ¹¹B NMR spectrum, typically in the range of 10-20 ppm. This clear spectral distinction allows for the unambiguous identification and quantification of both the boronic acid starting material and the boronate ester product.

The Power of Fluoride Coordination

A significant advancement in the application of ¹¹B NMR for monitoring these reactions is the use of fluoride ions (e.g., from tetrabutylammonium fluoride - TBAF) as a coordinating agent.[4][6][7] Fluoride coordinates with both boronic acids and boronate esters, forming trifluoroborate and fluoroboronate species, respectively.[4][6] This coordination further enhances the difference in their chemical shifts, leading to better-resolved signals and more accurate quantification, even in complex reaction mixtures.[4][6]

A Comparative Analysis of In-Situ Monitoring Techniques

While ¹¹B NMR spectroscopy stands out for its direct and quantitative nature, other techniques have also been employed to monitor boronate ester formation. The following table provides a comparative overview:

Technique Principle Advantages Disadvantages Quantitative?
¹¹B NMR Spectroscopy Monitors the change in the boron atom's chemical environment (sp² to sp³ hybridization).Direct, non-invasive, provides structural information, highly specific to boron, quantitative.Lower sensitivity compared to other techniques, requires specialized equipment, potential for broad signals.Yes
¹H NMR Spectroscopy Monitors changes in the chemical shifts of protons on the boronic acid and diol upon ester formation.Widely available, can provide kinetic data.Signal overlap can be a significant issue, indirect monitoring of the key transformation.Yes, but can be complex
Fourier-Transform Infrared (FTIR) Spectroscopy Monitors the appearance or disappearance of vibrational bands associated with B-O bonds.Fast, can be used for in-situ monitoring.Signals can be weak and overlap with other functional groups in the fingerprint region, less specific.Semi-quantitative
Fluorescence Spectroscopy Utilizes a fluorescently labeled boronic acid that exhibits a change in fluorescence upon ester formation.Highly sensitive, suitable for biological applications.Requires specific labeling of reactants, indirect measurement, potential for environmental interference.Yes, with calibration
High-Performance Liquid Chromatography (HPLC) Separates and quantifies reactants and products at different time points.High resolution and sensitivity.Not a true in-situ technique (requires sampling and quenching), potential for hydrolysis of the ester during analysis.[8]Yes

In-Situ Monitoring of Phenylboronic Acid and Catechol Reaction: A Step-by-Step Protocol using ¹¹B NMR

This protocol provides a detailed methodology for the in-situ monitoring of the reaction between phenylboronic acid (PBA) and catechol to form a cyclic boronate ester.

I. Materials and Equipment
  • Phenylboronic Acid (PBA)

  • Catechol

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Tetrabutylammonium Fluoride (TBAF) solution (e.g., 1 M in THF)

  • Quartz NMR tubes (to avoid background boron signals from borosilicate glass)

  • NMR Spectrometer equipped with a broadband probe tunable to the ¹¹B frequency

II. Experimental Workflow

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis prep1 Dissolve Phenylboronic Acid (PBA) in DMSO-d6 prep3 Transfer PBA solution to quartz NMR tube prep1->prep3 prep2 Dissolve Catechol in DMSO-d6 acq2 Inject Catechol solution into the NMR tube prep2->acq2 acq1 Acquire initial 11B NMR spectrum of PBA prep3->acq1 acq1->acq2 acq3 Initiate time-course 11B NMR acquisition acq2->acq3 acq4 Optional: Add TBAF to enhance signal resolution acq3->acq4 an1 Process NMR spectra (phasing, baseline correction) acq3->an1 acq4->an1 an2 Integrate signals of PBA and boronate ester an1->an2 an3 Calculate percentage conversion over time an2->an3 an4 Plot kinetic data an3->an4

Caption: Experimental workflow for in-situ ¹¹B NMR monitoring.

III. Detailed Procedure
  • Sample Preparation:

    • Prepare a stock solution of phenylboronic acid (e.g., 0.1 M) in DMSO-d₆.

    • Prepare a stock solution of catechol (e.g., 0.1 M) in DMSO-d₆.

    • Transfer a known volume (e.g., 0.5 mL) of the PBA stock solution into a quartz NMR tube.

  • Initial ¹¹B NMR Spectrum:

    • Insert the NMR tube into the spectrometer and allow the temperature to equilibrate.

    • Acquire a ¹¹B NMR spectrum of the PBA solution. This will serve as the t=0 reference. The signal for PBA should appear around 28-30 ppm.

  • Initiation of the Reaction and Data Acquisition:

    • Carefully inject an equimolar amount of the catechol stock solution into the NMR tube.

    • Immediately start a series of ¹¹B NMR acquisitions at regular intervals (e.g., every 5 minutes). The formation of the boronate ester will be indicated by the appearance of a new signal at a higher field (typically around 8-12 ppm).

  • Optional: Fluoride Coordination:

    • After the reaction has reached equilibrium or at a desired time point, a small amount of TBAF solution can be added to the NMR tube to improve the separation of the boronic acid and boronate ester signals.[4][6]

  • Data Processing and Analysis:

    • Process the acquired ¹¹B NMR spectra using appropriate software (e.g., MestReNova, TopSpin). Apply phasing and baseline correction.

    • Integrate the area under the peaks corresponding to the boronic acid and the boronate ester in each spectrum.

    • Calculate the percentage conversion to the boronate ester at each time point using the following formula: % Conversion = [Integral(Boronate Ester) / (Integral(Boronic Acid) + Integral(Boronate Ester))] * 100

    • Plot the percentage conversion as a function of time to obtain the reaction kinetics.

Visualizing the Reaction and Monitoring Principle

The following diagrams illustrate the chemical transformation and the principle of its detection by ¹¹B NMR.

G cluster_reaction Boronate Ester Formation Boronic Acid (sp2) Boronate Ester (sp3) Boronic Acid (sp2)->Boronate Ester (sp3) + Diol Diol Diol->Boronate Ester (sp3)

Caption: Reversible formation of a boronate ester.

G cluster_nmr 11B NMR Spectrum cluster_key Hybridization Change a Intensity b Chemical Shift (ppm) c Boronic Acid (sp2) ~28-30 ppm d Boronate Ester (sp3) ~8-12 ppm sp2 sp2 (Trigonal Planar) c->sp2 Corresponds to sp3 sp3 (Tetrahedral) d->sp3 Corresponds to sp2->sp3 Reaction Progress

Caption: Principle of ¹¹B NMR monitoring.

Conclusion: The Unparalleled Advantage of ¹¹B NMR

For researchers and professionals engaged in the study and application of boronate esters, ¹¹B NMR spectroscopy offers an unparalleled advantage for in-situ monitoring. Its ability to directly observe the key atomic transformation, provide quantitative data, and offer structural insights makes it the gold standard for understanding the kinetics and thermodynamics of boronate ester formation. While other techniques have their merits, they often provide indirect information or lack the specificity and non-invasive nature of ¹¹B NMR. By leveraging the power of ¹¹B NMR, scientists can gain a deeper understanding of these dynamic systems, leading to the development of more robust and efficient applications in medicine and materials science.

References

  • Yao, Y.-W., et al. (2024). A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Polymers, 16(23), 3258. [Link]

  • Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]

  • Yao, Y.-W., et al. (2024). A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. ResearchGate. [Link]

  • Yao, Y.-W., et al. (2024). A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. PubMed. [Link]

  • James, T. D., & Phillips, M. D. (2010). Boronic Acids in Sugar Sensing. In Boronic Acids (pp. 1-28). Springer, Berlin, Heidelberg. This is a representative reference for the broader context of boronic acid chemistry and is not directly cited in the text.
  • Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]

  • Yao, Y.-W., et al. (2024). A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. [Link]

  • Harwood, J. S., & Mo, H. (2017). Practical NMR spectroscopy laboratory guide: using Bruker spectrometers. Elsevier. This is a general reference for practical NMR and is not directly cited in the text.
  • Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. ResearchGate. [Link]

  • Yao, Y.-W., et al. (2024). A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. National Yang Ming Chiao Tung University Academic Hub. [Link]

  • Bernardini, R., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Genentech. [Link]

  • Aguilera-Sáez, L. M., et al. (2019). Pushing the frontiers: Boron-11 NMR as a Method for Quantitative Boron Analysis and its Application to Determine Boric Acid in Commercial Biocides. The Analyst, 144(24), 7311-7317. [Link]

  • Cole, T. E. (n.d.). ¹¹B NMR Chemical Shifts. San Diego State University. [Link]

  • Burns, S., et al. (2022). Essential practical NMR for organic chemistry. John Wiley & Sons. This is a general reference for practical NMR and is not directly cited in the text.
  • ¹¹B Benchtop NMR Spectroscopy No Longer BORing. (2026). Magritek. [Link]

  • Comparative study of two analytical methods to the determination of boron in leachate samples from sanitary landfills and groundwater for routine analysis and feasible on-site environmental monitoring. (2017). ResearchGate. [Link]

  • Chemistry Of Boronic Esters. (2019). AA Blocks. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (3-methyl-1H-indol-6-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Hazard Profile

Compound: (3-Methyl-1H-indol-6-yl)boronic acid CAS: 1219436-13-9 (Generic analog reference) Physical State: Solid (White to off-white powder) Primary Hazard Class: Irritant (Category 2) [1][2]

This guide provides an operational framework for handling (3-methyl-1H-indol-6-yl)boronic acid. While aryl boronic acids are generally considered moderate hazards (Skin/Eye/Respiratory Irritant H315, H319, H335), the presence of the indole moiety introduces a potential for sensitization. Furthermore, as a reagent typically used in palladium-catalyzed cross-coupling (Suzuki-Miyaura), the primary safety failure point is often not the solid itself, but the organic solvent system (e.g., DMF, Dioxane) used during solubilization.

Part 1: Strategic Risk Assessment & Hierarchy of Controls

Before selecting PPE, we must establish the engineering controls.[3] PPE is the last line of defense, not the first.

Engineering Controls (Mandatory)
  • Primary Containment: All weighing and open-vessel manipulations must occur within a certified chemical fume hood.

  • Face Velocity: Maintain 0.3–0.5 m/s (60–100 fpm) working face velocity.

  • Static Control: Boronic acids are often fluffy, electrostatic powders. Use an ionizing bar or anti-static gun during weighing to prevent aerosolization and loss of containment.

The Solvent Vector Risk

The boronic acid itself is a solid. However, once dissolved, the permeation rate of the solvent dictates glove safety.

  • Common Solvents: DMF, 1,4-Dioxane, DMSO.[4]

  • Risk: Standard nitrile gloves degrade rapidly (<15 mins) in DMF.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed for Self-Validating Safety : users must visually inspect PPE integrity before and during use.

Body AreaStandard PPE RecommendationTechnical Justification & "Senior Scientist" Insight
Hand Protection (Solid) Nitrile (0.11 mm / 4 mil) Standard Handling: Sufficient for dry powder. Validation: Perform an "inflation test" on gloves before donning to check for pinholes.
Hand Protection (Solution) Double Gloving / Laminate Critical: If using DMF/Dioxane, standard nitrile offers poor protection. Protocol: Wear a Laminate (Silver Shield®) liner under a Nitrile outer glove, or change Nitrile gloves immediately upon any splash contact.
Eye Protection Chemical Safety Goggles Why: Safety glasses with side shields are insufficient for fine powders that drift. Goggles seal the orbital area against dust entry.
Respiratory N95 / P100 (Optional) Context: Only required if weighing outside a fume hood (not recommended) or if the hood sash must be raised above safety limits.
Body Defense Lab Coat (Poly/Cotton) Coverage: Must extend to the wrists. Hygiene: Launder separately from street clothes to prevent migration of indole sensitizers to the home.

Part 3: Operational Protocol (Step-by-Step)

Phase A: Weighing & Transfer (The High-Risk Zone)
  • Objective: Transfer solid without aerosolization.

  • Pre-Check: Verify fume hood flow using a tissue strip (visual indicator).

  • Anti-Static Measure: If the powder is "flying," use an anti-static gun on the spatula and weigh boat.

  • Transfer: Use a disposable weigh boat. Do not use weighing paper (high spill risk).

  • Cleanup: Wipe the balance area with a damp paper towel immediately. Boronic acids can dehydrate to boroxines, forming hard crusts if left.

Phase B: Solubilization & Reaction
  • Objective: Safe dissolution for Suzuki Coupling.

  • Solvent Addition: Add solvent (e.g., Dioxane/Water) slowly to the powder to suppress dust.

  • Inert Atmosphere: This reagent is air-stable but the catalyst (Pd) is not. Purge the vessel with Nitrogen/Argon.

    • Note: If using a balloon, ensure the needle adapter is secured with Parafilm to prevent "pop-off" and chemical spray.

  • Heating: If heating >50°C, ensure the condenser water flow is active before heating begins.

Phase C: Spill Response
  • Minor Spill (Solid): Cover with wet paper towels to prevent dust dispersal. Scoop up and place in solid waste.

  • Major Spill (Solution): Evacuate area. Use a spill kit compatible with the solvent (e.g., vermiculite for organics).

Part 4: Waste Disposal & Deactivation

Core Principle: Segregation based on the solvent vector, not just the solute.

Solid Waste
  • Container: Label as "Solid Hazardous Waste - Toxic/Irritant."

  • Content: Weigh boats, contaminated gloves, and paper towels.

  • Note: Do not dispose of in regular trash. Indole derivatives can be environmental toxins.[5][6]

Liquid Waste Streams
  • Stream A (Halogenated): If Dichloromethane (DCM) or Chloroform was used in workup.

  • Stream B (Non-Halogenated): If Acetone, Ethyl Acetate, or Alcohols were used.[4][7]

  • Boron Content: Boron is generally not regulated as a heavy metal (like Hg or Pb), but it is phytotoxic. Ensure it does not enter sink drains.[8][9]

Part 5: Visual Workflow (Safe Handling Lifecycle)

SafeHandling cluster_solvent Critical Decision Point Start START: Reagent Retrieval PPE_Check PPE Validation (Goggles + Nitrile Check) Start->PPE_Check Hood_Check Engineering Control (Hood Flow >0.3 m/s) PPE_Check->Hood_Check Hood_Check->Start Flow Fail Weighing Weighing Protocol (Anti-static measures) Hood_Check->Weighing Safe Solubilization Solubilization (Solvent Risk Assessment) Weighing->Solubilization Reaction Reaction Setup (Inert Atm/Heating) Solubilization->Reaction Cleanup Decontamination (Wipe surfaces) Reaction->Cleanup Disposal Waste Segregation (Solid vs. Liquid Stream) Cleanup->Disposal

Figure 1: Operational workflow for safe handling, emphasizing the critical solvent decision point.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.